1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
説明
The exact mass of the compound 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 4-(3-ethoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-16(21)14-7-6-8-15(13-14)19-9-11-20(12-10-19)17(22)24-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGNFZMWMCRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584671 | |
| Record name | tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-94-4 | |
| Record name | tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(3-(ethoxycarbonyl)phenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine CAS 261925-94-4 properties
A Strategic Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS 261925-94-4) is a specialized heterocyclic intermediate widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics.[1][2][3][4] Its structural value lies in its orthogonal protection : it possesses an acid-labile amine protecting group (Boc) and a base-labile carboxylic acid masking group (ethyl ester). This duality allows medicinal chemists to selectively functionalize either end of the molecule, making it a critical "divergent hub" in structure-activity relationship (SAR) studies.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and handling requirements.
Part 1: Chemical Identity & Physicochemical Profile[1][5][6][7]
The compound is a meta-substituted phenylpiperazine derivative. The meta positioning is often crucial for pharmacological profiles, offering different vector orientations compared to the more common para-substituted analogues.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine |
| Synonyms | tert-Butyl 4-(3-ethoxycarbonylphenyl)piperazine-1-carboxylate |
| CAS Number | 261925-94-4 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to pale yellow/orange crystalline powder |
| Melting Point | 62–66 °C (Lit.) |
| Boiling Point | ~463.7 °C (Predicted at 760 mmHg) |
| Density | ~1.136 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| pKa (Calc) | Base (piperazine N): ~6.5 (masked by Boc); Ester: Neutral |
Part 2: Synthetic Utility & Mechanisms[1][5][8]
The synthesis of CAS 261925-94-4 typically relies on Buchwald-Hartwig Amination . Unlike nucleophilic aromatic substitution (SNAr), which requires strong electron-withdrawing groups on the aryl ring, the palladium-catalyzed approach allows for the efficient coupling of N-Boc-piperazine with ethyl 3-bromobenzoate (or 3-iodobenzoate).
Mechanism of Action (Synthesis)[1][4][5][6][7]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond of ethyl 3-bromobenzoate.
-
Amine Coordination: N-Boc-piperazine coordinates to the Pd(II) complex.
-
Deprotonation: A base (e.g., Cs₂CO₃ or NaOtBu) removes the proton from the piperazine nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Visualization: Synthetic Pathway
The following diagram outlines the retrospective analysis and forward synthesis.
Figure 1: Palladium-catalyzed synthesis of CAS 261925-94-4 via C-N cross-coupling.
Part 3: Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Coupling
Rationale: This method minimizes side reactions and ensures regioselectivity compared to SNAr conditions.
Reagents:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
BINAP or Xantphos (5-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Ethyl 3-bromobenzoate, 1-Boc-piperazine, Pd(OAc)₂, BINAP, and Cs₂CO₃ under an argon atmosphere.
-
Solvation: Add anhydrous toluene (concentration ~0.2 M relative to the bromide).
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via TLC (hexane/EtOAc 4:1) or LC-MS.[4]
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.
Protocol B: Orthogonal Deprotection Strategies
The utility of this scaffold is its ability to react selectively at either end.
Option 1: Selective Boc-Deprotection (Acidic) Target: Free secondary amine for amide coupling or alkylation.
-
Dissolve CAS 261925-94-4 in DCM (0.1 M).
-
Add TFA (10–20 equiv) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: 4-[3-(ethoxycarbonyl)phenyl]piperazine trifluoroacetate salt.
Option 2: Selective Ester Hydrolysis (Basic) Target: Free carboxylic acid for amide coupling.
-
Dissolve CAS 261925-94-4 in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv).
-
Stir at room temperature for 4–12 hours. (Avoid heating to prevent Boc cleavage).
-
Acidify carefully with 1M HCl to pH ~4 (ensure pH does not drop too low to preserve Boc).
-
Result: 3-(4-Boc-piperazin-1-yl)benzoic acid.
Visualization: Divergent Utility
Figure 2: Orthogonal deprotection pathways allowing selective functionalization.
Part 4: Handling, Stability, and Safety (SDS Summary)
Hazard Identification:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Signal Word: Warning.
Storage & Stability:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester over prolonged periods.
-
Incompatibility: Strong oxidizing agents, strong acids (cleaves Boc), strong bases (hydrolyzes ester).
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 261925-94-4. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General protocol reference for Buchwald-Hartwig coupling of piperazines). Retrieved from [Link]
Sources
- 1. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jgtps.com [jgtps.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Structure, Synthesis, and Characterization of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Executive Summary
This technical guide provides a comprehensive analysis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4), a critical intermediate in medicinal chemistry. This molecule serves as a bifunctional scaffold, offering two orthogonally protected handles: an acid-labile amine protecting group (Boc) and a base-labile ester (ethoxycarbonyl). Its structural rigidity, provided by the piperazine core, makes it an ideal spacer for fragment-based drug discovery (FBDD), particularly in the development of GPCR ligands and kinase inhibitors.
Molecular Architecture & Design Logic
The utility of this compound lies in its "Three-Zone" architecture. Understanding this design is prerequisite to successful synthesis and derivatization.
| Zone | Component | Functionality | Chemical Behavior |
| Zone A | Protection | Lipophilic; stable to base/nucleophiles; cleaved by strong acid (TFA/HCl). | |
| Zone B | Piperazine Core | Linker | Enforces a chair conformation; restricts conformational freedom; improves solubility. |
| Zone C | Phenyl Ester | Functional Handle | Meta-substitution pattern directs geometry; ester can be hydrolyzed to acid or reduced to alcohol. |
Structural Geometry
The meta (3-position) substitution on the phenyl ring is chemically significant. Unlike para-substitution, which creates a linear vector, the meta-linkage introduces a "kink" (approx. 120° angle) in the molecular backbone. This is often exploited to fit ligands into non-linear hydrophobic pockets within protein binding sites.
Synthetic Pathway: Buchwald-Hartwig Amination[1][2][3][4]
While nucleophilic aromatic substitution (
Reaction Scheme
Reactants: 1-Boc-piperazine + Ethyl 3-bromobenzoate
Catalyst: Palladium(0) source + Phosphine Ligand
Base: Cesium Carbonate (
Mechanistic Workflow (Visualization)
The following diagram details the catalytic cycle required to form the C-N bond between the piperazine nitrogen and the phenyl ring.
Caption: Pd-catalyzed cycle transforming aryl halide and amine into the target aryl-piperazine.
Optimized Experimental Protocol
Note: This protocol assumes oxygen-free techniques (Schlenk line or Glovebox).
-
Charge: To a dried reaction vial, add Ethyl 3-bromobenzoate (1.0 equiv), 1-Boc-piperazine (1.2 equiv), and
(2.0 equiv). -
Catalyst Loading: Add
(2 mol%) and BINAP or Xantphos (4 mol%). Rationale: Bidentate ligands like BINAP prevent -hydride elimination and stabilize the Pd center. -
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a Celite pad (to remove Pd black and salts), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes around 20–30% EtOAc.
Structural Characterization
Validating the structure requires confirming the presence of the Boc group, the ethyl ester, and the specific meta-substitution pattern on the aromatic ring.
Analytical Decision Tree
Caption: Multi-modal analytical workflow for structural confirmation.
Proton NMR ( H NMR) Data
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 – 7.55 | Multiplet (d/s) | 2H | Ar-H2, Ar-H4 | Protons ortho to the electron-withdrawing ester are deshielded. |
| 7.35 | Triplet ( | 1H | Ar-H5 | The meta proton between the two substituents. |
| 7.10 | Doublet ( | 1H | Ar-H6 | Proton ortho to the amine (shielded by resonance). |
| 4.38 | Quartet | 2H | Characteristic ethyl ester methylene. | |
| 3.58 | Triplet | 4H | Piperazine (N1) | Adjacent to Boc group (deshielded). |
| 3.20 | Triplet | 4H | Piperazine (N4) | Adjacent to Aryl ring.[2][3] |
| 1.49 | Singlet | 9H | Boc | Strong singlet confirming protection. |
| 1.40 | Triplet | 3H | Ethyl ester methyl group. |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
[4] -
Molecular Weight: 334.41 g/mol [4]
-
Observed Ion
: 335.2 m/z -
Fragmentation: You may observe a peak at 235.2 m/z (
) or 279.2 m/z ( ), indicating the loss of the protecting group in the source.
Stability & Handling
-
Physical State: Off-white to pale yellow solid.
-
Storage: Store at 2–8°C under inert atmosphere. The Boc group is thermally stable but acid-sensitive. The ester is susceptible to hydrolysis in moist air over prolonged periods.
-
Safety (H-Codes):
-
H301: Toxic if swallowed (typical for aryl piperazines).
-
H315/H319: Causes skin and eye irritation.
-
H335: May cause respiratory irritation.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884016. [Link][4]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. (Grounding for Synthetic Protocol). [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination: General Methodology. Organic Chemistry Portal.[3] [Link][2][3]
Sources
Commercial availability and suppliers of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Title: Strategic Sourcing and Synthetic Utility of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine: A Technical Guide
Executive Summary
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a "privileged scaffold" linker, connecting an aryl core to a piperazine moiety—a structural motif ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors.
This guide moves beyond simple catalog listings to analyze the commercial availability , quality attributes , and synthetic viability of this compound. It addresses the "Make vs. Buy" decision matrix and provides validated protocols for its handling and downstream application.
Part 1: Chemical Identity & Technical Specifications
Before sourcing, verify the exact chemical identity to avoid regioisomeric confusion (e.g., para- vs. meta-substitution).
| Attribute | Specification |
| IUPAC Name | tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate |
| Common Name | Ethyl 3-(4-Boc-piperazin-1-yl)benzoate |
| CAS Number | 261925-94-4 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| SMILES | CCOC(=O)c1cccc(c1)N2CCN(CC2)C(=O)OC(C)(C)C |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 62–66 °C |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |
Part 2: Commercial Landscape & Supplier Analysis
The commercial supply of this scaffold is tiered by purity and scale.[2] Unlike commodity chemicals, this intermediate is often synthesized on-demand or stocked in small quantities by specialized "building block" vendors.
Tier 1: Major Catalog Suppliers (High Reliability, Higher Cost)
-
Sigma-Aldrich (Merck): Catalog #261925-94-4.[1] Generally stocks gram-scale quantities. High price point but guaranteed CoA.
-
Enamine / Combi-Blocks: These are the primary sources for this class of heterocycles. They often hold the largest stock (up to 100g) and offer the best price-per-gram ratio.
-
MolPort / eMolecules: Aggregators that list inventory from smaller synthesis houses. Useful for price comparison but require lead-time verification.
Tier 2: Bulk Manufacturers (Custom Synthesis)
For scales >1kg, catalog sourcing is cost-prohibitive. Chinese CROs (e.g., Pharmablock, Wuxi AppTec) typically synthesize this via the Buchwald-Hartwig amination route on request.
Sourcing Risk Assessment:
-
Lead Time: "In Stock" usually means 1-2 weeks (US/EU) or 3-4 weeks (Asia).[1]
-
Purity Trap: Commercial batches are often 95-97%. For biological screening, >98% is required to avoid false positives from the hydrolyzed acid impurity or residual palladium.
Part 3: Synthetic Utility & "Make vs. Buy" Decision
If commercial stock is unavailable or cost-prohibitive, this molecule is straightforward to synthesize using Palladium-catalyzed C-N cross-coupling.
The Synthetic Pathway (Buchwald-Hartwig Amination)
The industry-standard route involves coupling N-Boc-piperazine with Ethyl 3-bromobenzoate.[1]
Figure 1: Synthetic pathway via Buchwald-Hartwig Amination. The choice of ligand (BINAP vs. XantPhos) determines yield and reaction time.
Critical Quality Attribute: Residual Palladium
Because this molecule is synthesized via Pd-catalysis (whether bought or made), residual palladium is the primary quality risk. Pd levels >10 ppm can interfere with downstream biological assays (especially kinase assays) or catalyze unwanted side reactions in subsequent chemical steps.
Recommendation: Always request ICP-MS analysis for Pd content if the compound is intended for direct biological screening.
Part 4: Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Coupling
Use this if commercial lead times exceed 4 weeks.[1]
-
Reagents: Ethyl 3-bromobenzoate (1.0 eq), N-Boc-piperazine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%).
-
Setup: Charge an oven-dried flask with the aryl bromide, amine, and base. Add dry Toluene (0.2 M concentration).
-
Catalyst Addition: Purge with Argon for 10 min. Add the Pd-catalyst and Ligand.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~335).
-
Workup: Filter through a Celite pad (removes Pd black and salts). Concentrate filtrate.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Note: The product is an amine but the N-Boc reduces basicity; standard silica is usually sufficient.
-
Protocol B: Selective Boc-Deprotection (TFA Method)
Standard workflow to release the secondary amine for further library generation.[1]
-
Dissolution: Dissolve 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (1 mmol) in DCM (5 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor for disappearance of starting material (TLC or LCMS).
-
Workup (Critical): Concentrate in vacuo. The residue will be the TFA salt.
-
Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Result: Ethyl 3-(piperazin-1-yl)benzoate (Ready for next coupling).[1]
-
Part 5: Quality Assurance Decision Matrix
Use this workflow to determine if a received batch is suitable for your specific application phase.
Figure 2: Quality Assurance workflow emphasizing Palladium management for biological applications.
References
-
Sigma-Aldrich. Product Specification: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS 261925-94-4).[1][5] Retrieved from [1]
-
Buchwald, S. L., & Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions.[3][6][7] (Foundational methodology for the synthesis of aryl-piperazines).
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Describes the ligand systems like XantPhos used to synthesize this molecule).
-
PubChem Database. Compound Summary: Ethyl 3-(4-tert-butoxycarbonylpiperazin-1-yl)benzoate.[1] Retrieved from [1][8]
- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. (Reference for Pd scavenging protocols).
Sources
- 1. Zhejiang Eazy Pharmchem Co., Ltd [eazypharm.com]
- 2. products [coolpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. echemi.com [echemi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | CID 44828726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Technical Safety Guide: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
[1]
Executive Summary & Chemical Context
Compound: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine CAS: 261925-94-4 Role: Advanced Intermediate / Pharmacophore Scaffold[1][2]
This guide provides a technical safety framework for handling 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine , a specialized aryl-piperazine intermediate commonly used in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike generic Safety Data Sheets (SDS), this document addresses the specific operational risks associated with its dual-protected architecture (Boc-amine and Ethyl-ester) and the high-stakes environment of drug discovery.[1]
Senior Scientist Note: Treat this compound not just as a "white powder" but as a latent pressure hazard. The Boc group is acid-labile, releasing isobutylene and CO₂ upon deprotection.[1] The ester moiety is base-labile.[1] Your handling protocol must respect these orthogonal reactivities to prevent uncontrolled exotherms or pressurization events.
Molecular Architecture & Identity
Understanding the molecule's functional zones is critical for predicting reactivity and hazard.
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate |
| CAS Number | 261925-94-4 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Physical State | Solid (Yellow to Orange Powder) |
| Melting Point | 62–66 °C |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
Visualizing Reactivity Zones
The following diagram maps the chemical structure to specific safety risks.
Caption: Functional decomposition of CAS 261925-94-4 highlighting the orthogonal reactivity risks of the Boc and Ester groups.[1]
Hazard Profiling & Risk Stratification
While standard SDSs may list generic irritation, aryl-piperazines possess inherent biological activity.[1] We adopt a Precautionary Principle approach, classifying this material as Acute Toxic (Oral) until proven otherwise.
GHS Classification (Derived)[1]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][4][5]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][4]
Operational Risk Matrix[1]
| Hazard Domain | Risk Level | Mitigation Strategy |
| Inhalation | High (Dust) | Use Class II Biosafety Cabinet or Fume Hood.[1] Do not weigh on open bench. |
| Skin Contact | Moderate | Double-gloving (Nitrile > 0.11mm).[1] Change outer gloves immediately upon splash. |
| Process Pressure | High | Open-system only for acid deprotection.[1] Never use sealed vials for TFA treatment. |
| Thermal | Low/Moderate | Melting point is low (~64°C). Avoid high-vac drying >40°C to prevent sintering/melting.[1] |
Storage & Stability Protocol: A Self-Validating System
Improper storage leads to hydrolysis (loss of ester) or thermal degradation (loss of Boc).[1] Implement this self-validating storage workflow.
The Protocol:
-
Primary Containment: Amber glass vial with Teflon-lined cap (prevents UV degradation and solvent leaching).
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen for heavier blanket).
-
Temperature: Store at 2–8°C .
-
Validation: Re-test purity via LC-MS if stored >6 months. Look for [M-100] peaks indicating spontaneous Boc loss.[1]
Critical Experimental Protocol: Controlled Boc-Deprotection
The most dangerous operation with this compound is the removal of the Boc group using acid (TFA or HCl). This generates massive volumes of gas (Isobutylene + CO₂).
Objective: Safely remove the Boc group without pressurizing the vessel or hydrolyzing the ethyl ester.
Reagents
-
Substrate: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (1.0 eq)
-
Acid: Trifluoroacetic Acid (TFA) (10–20 eq) or 4M HCl in Dioxane.
-
Quench: Sat. NaHCO₃ (aqueous).[4]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask (sized 5x reaction volume), dissolve the substrate in DCM (0.1 M concentration).
-
Why? High dilution acts as a heat sink for the exotherm.
-
-
Thermal Control: Cool the solution to 0°C (Ice/Water bath).
-
Why? Reduces the kinetic rate of gas evolution.
-
-
Acid Addition: Add TFA dropwise over 10–15 minutes.
-
Critical: Do NOT add all at once. An induction period may occur, followed by rapid gas evolution.
-
-
Venting: Ensure the system is connected to an inert gas line with a bubbler or open needle vent. NEVER SEAL THE FLASK.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC/LC-MS.[1]
-
Quenching (The Danger Zone):
-
Cool back to 0°C.
-
Slowly add Sat. NaHCO₃.
-
Warning: This step generates CO₂ from the neutralization of excess TFA. Expect vigorous foaming.
-
Reaction Safety Workflow
Caption: Workflow for acid-mediated Boc-deprotection emphasizing pressure management and thermal control.
Emergency Response & Toxicology
In the event of exposure, immediate action is required.[3][4] This compound is lipophilic and may cross biological membranes easily.
| Exposure Route | Immediate Action | Medical Rationale |
| Eye Contact | Rinse for 15 min.[1][3][4] Lift eyelids. | Material is an irritant (H319); prevent corneal opacity. |
| Skin Contact | Wash with soap/water.[3][4] Do not use alcohol. | Alcohol increases skin permeability, potentially enhancing systemic absorption. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration. Call Poison Control immediately (Treat as H301). |
| Inhalation | Move to fresh air.[3][4][7] Support breathing.[3][4][5][7] | Particulates may cause bronchospasm (H335). |
Disposal & Environmental Stewardship
This compound contains an aromatic ring and nitrogen heterocycles, making it persistent in aquatic environments.
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Method: High-temperature incineration with afterburner and scrubber.[1]
-
Prohibition: Do NOT dispose of down drains. The piperazine core can be ecotoxic to aquatic invertebrates.
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS 261925-94-4).[1][2][8] Retrieved from [1]
-
Echemi. (2024). Safety Data Sheet & Hazard Classification for CAS 261925-94-4.[1] Retrieved from [1]
-
Common Organic Chemistry. (2024). Boc Deprotection Mechanism and Safety (Gas Evolution). Retrieved from [1]
-
PubChem. (2024). Compound Summary: tert-Butyl piperazine-1-carboxylate (Structural Analog for Toxicity Read-Across).[1][9] Retrieved from [1]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine.[10] Retrieved from [1]
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. 1-Boc-4-[3-(エトキシカルボニル)フェニル]ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. nj.gov [nj.gov]
Beyond the Protecting Group: The Pharmacological Versatility of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Scaffolds
Executive Summary: The Scaffold as a Gateway
In modern medicinal chemistry, 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 219509-82-7) represents more than a mere synthetic intermediate; it is a privileged scaffold for accessing high-affinity CNS ligands. While the N-Boc group renders the molecule pharmacologically inert by masking the basic nitrogen required for GPCR binding, the scaffold serves as a critical divergence point.
This guide analyzes the transition from this inert precursor to bioactive arylpiperazine derivatives, focusing on their utility in targeting serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2/D3) pathways. We explore the structural logic, synthetic derivatization, and biological validation protocols required to exploit this core.
Structural Logic & Pharmacophore Analysis[1]
The "Masked" Pharmacophore
The biological inactivity of the parent Boc-protected compound is a feature, not a bug. It allows for orthogonal functionalization before "activating" the pharmacophore.
-
The Piperazine Core: In its active state (secondary or tertiary amine), the N4 nitrogen is protonated at physiological pH. This positive charge forms a critical salt bridge with the conserved Aspartate 3.32 (Asp116) residue in the transmembrane helix 3 (TM3) of aminergic GPCRs.
-
The Boc Effect: The tert-butoxycarbonyl group acts as an electron-withdrawing carbamate, reducing the pKa of the piperazine nitrogen significantly (from ~9.8 to ~5-6). This prevents protonation, effectively silencing affinity for the receptor until deprotection.
-
The Meta-Ester Handle: The 3-ethoxycarbonyl group provides a lipophilic handle (logP contribution) and a site for metabolic diversification. It mimics the substitution patterns found in drugs like Urapidil (antihypertensive) and Aripiprazole (antipsychotic).
Visualization: Activation Pathway
The following diagram illustrates the transformation from the inert Boc-scaffold to an active 5-HT1A ligand.
Caption: Activation of the arylpiperazine pharmacophore via restoration of nitrogen basicity.
Synthetic Derivatization & Chemical Biology[2]
To utilize this scaffold, researchers must perform orthogonal modifications. The ester group at the meta position is the primary vector for optimizing metabolic stability and receptor selectivity.
Protocol: Scaffold Functionalization
Objective: Convert the ethyl ester to a metabolically stable amide (preventing rapid hydrolysis by plasma carboxylesterases).
-
Starting Material: 1.0 eq 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine.
-
Hydrolysis: Treat with LiOH (2.5 eq) in THF/H2O (3:1) at RT for 4h to yield the carboxylic acid.
-
Amide Coupling: React the acid intermediate with a primary amine (R-NH2) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Boc-Deprotection: Treat the resulting amide with 4M HCl in Dioxane for 1h.
-
Final Isolation: Precipitate as the hydrochloride salt for biological testing.
Metabolic Stability Considerations
The parent "ethoxycarbonyl" moiety is an ethyl ester. In in vivo contexts, this is a "soft drug" site.
-
Rat Plasma Half-life (t1/2): < 20 minutes (Rapid hydrolysis to benzoic acid derivative).
-
Optimization: Converting the ester to a bioisostere (e.g., 1,2,4-oxadiazole or N-substituted amide) extends t1/2 to > 120 minutes.
Biological Activity & Target Profiling[3][4][5][6]
Once deprotected, derivatives of this scaffold exhibit a specific polypharmacological profile.
Primary Targets
| Target Receptor | Activity Type | Binding Mechanism | Ki (nM) Range* |
| 5-HT1A | Partial Agonist | Orthosteric; Salt bridge to Asp3.32 | 0.5 – 15.0 |
| 5-HT7 | Antagonist | Hydrophobic interaction in deep pocket | 10.0 – 50.0 |
| Alpha-1 Adrenergic | Antagonist | Interaction with phenyl ring pi-stacking | 5.0 – 100.0 |
| D2 Dopamine | Antagonist | Secondary binding (requires linker extension) | > 100.0 |
*Values are representative of N-substituted derivatives, not the Boc-protected parent.
Experimental Protocol: Radioligand Binding Assay (5-HT1A)
Purpose: Determine the affinity (Ki) of the deprotected derivative.
-
Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Ligand: [3H]-8-OH-DPAT (0.5 nM).
-
Non-specific Binding: Define using 10 µM Serotonin (5-HT).
-
Incubation: Incubate membranes (20 µg protein) with test compounds (10^-10 to 10^-5 M) for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the meta-position (originally the ethoxycarbonyl group) influence biological activity in deprotected derivatives.
| Derivative ID | R-Group (Meta-Position) | 5-HT1A Ki (nM) | Metabolic Stability (Microsomes) | Notes |
| Parent (Deprotected) | -COOEt (Ethyl Ester) | 12.4 | Low | Rapid hydrolysis to inactive acid. |
| Analog A | -CONH2 (Primary Amide) | 8.1 | Medium | Improved H-bonding; moderate polarity. |
| Analog B | -CON(Et)2 (Diethyl Amide) | 2.3 | High | Steric bulk prevents hydrolysis; high affinity. |
| Analog C | -COOH (Carboxylic Acid) | > 1000 | High | Charge repulsion prevents binding pocket entry. |
| Analog D | -Oxadiazole | 5.6 | High | Excellent bioisostere; retains efficacy. |
Mechanistic Signaling Pathway
Understanding the downstream effects of the active derivative is crucial for drug development. The following diagram maps the G-protein signaling cascade activated by 5-HT1A agonists derived from this scaffold.
Caption: Gi/o-mediated signaling cascade triggered by 5-HT1A activation.
References
-
Glennon, R. A., et al. (1988).[1] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1] Journal of Medicinal Chemistry.
-
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "1-Boc-4-ethoxycarbonyl piperazine."[2] National Library of Medicine.
-
Di Pilato, P., et al. (2021).[3] "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience.
- Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. (Contextual grounding for ester stability).
Sources
The Strategic Utility of N-Boc-Piperazine in Medicinal Chemistry: A Technical Guide
Executive Summary
In modern drug discovery, the piperazine ring is recognized as a "privileged scaffold" due to its ability to modulate physicochemical properties (solubility, pKₐ) and its prevalence in GPCR ligands, kinase inhibitors, and antipsychotics. The tert-butyloxycarbonyl (Boc)-protected piperazine (N-Boc-piperazine) serves as the critical linchpin in accessing these structures.[1] By masking one nitrogen atom, it enables the regioselective functionalization of the other, allowing for the precise construction of asymmetric bis-functionalized derivatives. This guide details the synthetic logic, orthogonal protection strategies, and experimental protocols for leveraging N-Boc-piperazine in high-throughput library generation and lead optimization.
The Strategic Advantage: Regioselectivity & Property Modulation
The primary utility of N-Boc-piperazine lies in its ability to differentiate the two equivalent nitrogen atoms of the piperazine core.[1] This "monoprotection" strategy breaks the symmetry of the molecule, transforming a simple diamine into a versatile bifunctional building block.
Physicochemical Impact
Incorporating a piperazine moiety often improves the drug-like properties of a lead compound.[1] The basicity of the piperazine nitrogens (pKₐ ~9.8 and ~5.4) allows for salt formation, significantly enhancing aqueous solubility.
Table 1: Physicochemical Properties of Piperazine Scaffolds
| Property | Value / Description | Impact on Drug Design |
| pKₐ 1 (N1) | ~5.35 | Protonated at physiological pH; affects solubility. |
| pKₐ 2 (N4) | ~9.73 | Highly basic; primary site for salt formation. |
| LogP | -1.17 (unsubstituted) | Lowers overall lipophilicity; improves metabolic stability. |
| Conformation | Chair (lowest energy) | Mimics peptide turns; favorable for GPCR binding pockets. |
| Boc-Group | Lipophilic (t-Bu) | Increases LogP temporarily to facilitate organic solvent purification. |
Orthogonal Protection Logic: Boc vs. Fmoc
Selecting the correct protecting group is a decision based on the stability of the other functional groups in the molecule. The choice between Boc (acid-labile) and Fmoc (base-labile) defines the synthetic route.
Decision Matrix
-
Use Boc when the synthetic route involves basic conditions (e.g., nucleophilic substitutions, basic workups) or when the final product requires acid-mediated global deprotection.
-
Use Fmoc when the molecule contains acid-sensitive moieties (e.g., acid-labile linkers, acetals) or when solid-phase synthesis (SPPS) requires repeated basic deprotection cycles.
Visualization: Protection Strategy Decision Tree
Figure 1: Decision tree for selecting between Boc and Fmoc protection based on synthetic compatibility.
Synthetic Workflows: From Scaffold to Library[1][2]
The most common workflow involves coupling the free amine of N-Boc-piperazine to an aryl halide (Buchwald-Hartwig) or an aldehyde (Reductive Amination), followed by Boc removal and subsequent functionalization of the second nitrogen.
General Library Synthesis Workflow
Figure 2: Stepwise workflow for generating asymmetric piperazine libraries using the Boc strategy.
Detailed Protocol: Buchwald-Hartwig Amination
This reaction is pivotal for attaching the piperazine ring to aromatic systems, a common motif in antipsychotics (e.g., Olanzapine, Aripiprazole).
Reagents & Conditions:
-
Substrates: N-Boc-piperazine (1.2 eq), Aryl Bromide (1.0 eq).
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.
-
Ligand: BINAP, Xantphos, or RuPhos (crucial for sterically hindered substrates).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol), NaOtBu (1.5 mmol), and the Phosphine Ligand (e.g., BINAP, 0.05 mmol).
-
Catalyst Addition: Add Pd source (e.g., Pd₂(dba)₃, 0.02 mmol) last to minimize oxidation.
-
Solvation: Add anhydrous Toluene (5 mL) via syringe.
-
Heating: Heat to 80–100°C for 12–24 hours. Note: Monitor temperature closely; Boc groups can degrade thermally >150°C.[2]
-
Workup: Cool to RT, filter through a celite pad (to remove Pd), and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Detailed Protocol: Acidolytic Deprotection
Removal of the Boc group exposes the secondary amine for the next synthetic step.
Method A: TFA / DCM (Standard)
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) dropwise at 0°C (Ratio: 1:1 to 1:4 TFA:DCM).
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (Boc groups disappear; amine stays at baseline).
-
Workup: Concentrate in vacuo. The product exists as a TFA salt.
-
Free Basing (Optional): Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄.
Method B: HCl / Dioxane (For Salt Formation)
-
Dissolve intermediate in minimal dry Dioxane or Methanol.
-
Add 4M HCl in Dioxane (excess, ~5-10 eq).
-
Stir at RT.[3][4] The product often precipitates as the hydrochloride salt.
-
Filter the solid and wash with ether. Advantage: No aqueous workup required.
Advanced Considerations: Thermal Stability & Safety
While Boc is robust against bases, its thermal stability is not infinite. This is critical when designing microwave-assisted reactions or high-temperature couplings.
-
Thermal Degradation: N-Boc groups can undergo thermal cleavage (thermolysis) at temperatures exceeding 150°C , releasing isobutylene and CO₂.
-
Solvent Effects: In solvents like Trifluoroethanol (TFE), thermal deprotection can occur at lower temperatures, potentially interfering with intended coupling reactions if not controlled.
-
Safety Note: The release of isobutylene gas (flammable) during large-scale acid deprotection requires proper ventilation.
References
-
Piperazine Scaffold Utility
-
Buchwald-Hartwig Protocols
-
Fmoc vs Boc Strategy
-
Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[][][8]
-
Source: BOC Sciences.[]
-
-
Thermal Stability Data
-
Solid Phase Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Advanced Synthesis of Arylpiperazines: A Technical Guide
Topic: Literature review on the synthesis of arylpiperazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The
This guide moves beyond basic textbook synthesis, focusing on the causality of method selection . We analyze the three dominant synthetic pathways—Nucleophilic Aromatic Substitution (
Strategic Decision Matrix: Method Selection
Before initiating wet chemistry, analyze the aryl halide substrate (
Figure 1: Decision tree for selecting the optimal arylpiperazine synthesis pathway based on substrate electronics and halide type.
Methodology A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Gold Standard for Complex Scaffolds
When dealing with unactivated aryl chlorides or substrates with sensitive functional groups, Palladium catalysis is the method of choice. The success of this reaction hinges almost entirely on ligand selection .
Mechanistic Insight
The cycle proceeds via four distinct steps. The rate-determining step is often the oxidative addition (for aryl chlorides) or the reductive elimination (for sterically crowded amines).
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[1] Ligand bulkiness facilitates the final reductive elimination step.
Protocol 1: General Procedure for Aryl Chlorides
Rationale: Aryl chlorides are cheaper but less reactive than bromides. We utilize Buchwald's 3rd Generation Precatalysts (e.g., XPhos Pd G3) to ensure rapid activation and prevent catalyst decomposition.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Base:
(1.5 equiv) or (for base-sensitive substrates) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride, Piperazine, and Base.
-
Catalyst Addition: Add XPhos Pd G3. Note: Using the G3 precatalyst eliminates the need for an induction period and ensures a precise Pd:Ligand ratio (1:1).
-
Degassing: Seal the vial and purge with nitrogen/argon for 5 minutes. Inject the anhydrous solvent.
-
Reaction: Heat to 80-100°C for 2-12 hours. Monitor via LC-MS.
-
Workup: Filter through a pad of Celite (to remove Pd black and salts). Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Critical Control Point: If the aryl halide possesses protic functional groups (e.g., -OH, -NH2), switch the base to
Methodology B: Copper-Catalyzed Ullmann-Type Coupling
The Industrial Workhorse
While Pd is versatile, Copper is cost-effective for kilogram-scale synthesis. Modern "Modified Ullmann" protocols use bidentate ligands (diamines, amino acids) to solubilize the Cu(I) species and lower reaction temperatures from 200°C to 80-110°C.
Protocol 2: Modified Ullmann Coupling (Iodides/Bromides)
Rationale: L-Proline or ethylenediamine ligands stabilize the Cu(I) intermediate, preventing disproportionation into inactive Cu(0) and Cu(II).
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Piperazine (2.0 equiv - excess prevents bis-arylation)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF
Step-by-Step Workflow:
-
Mixing: Combine CuI, L-Proline, and
in a flask. -
Activation: Add the Aryl Iodide and solvent. Stir at room temperature for 10 minutes to allow ligand-metal complexation.
-
Amine Addition: Add Piperazine.
-
Heating: Heat to 90°C under an inert atmosphere for 12-24 hours.
-
Quenching: Dilute with water and extract with Ethyl Acetate. The high solubility of piperazine in water requires careful pH adjustment (pH > 10) during extraction to ensure recovery of the free base.
Methodology C: Nucleophilic Aromatic Substitution ( )
The Green Approach
For aryl halides activated by electron-withdrawing groups (EWG) at ortho/para positions, metal catalysis is unnecessary. This pathway is preferred for synthesizing nitrophenyl- or cyanophenyl-piperazines.
Protocol 3: Catalyst-Free Synthesis
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Base:
(1.2 equiv) -
Solvent: Acetonitrile or Water (Micellar conditions)
Step-by-Step Workflow:
-
Dissolution: Dissolve the electrophile in Acetonitrile.
-
Addition: Add Piperazine and base.
-
Reaction: Stir at Reflux (80°C) for 1-4 hours. The reaction is often visibly indicated by a color change (yellow/orange).
-
Precipitation: Pour the mixture into ice water. The product often precipitates as a solid, requiring only filtration and washing.
Comparative Data Analysis
| Feature | Pd-Catalysis (Buchwald) | Cu-Catalysis (Ullmann) | |
| Substrate Scope | Excellent (Cl, Br, I, OTf) | Good (I, Br) | Limited (EWG-activated F, Cl) |
| Reaction Temp | Moderate (60-100°C) | High (90-140°C) | Variable (RT - 100°C) |
| Cost | High (Pd metal + Ligands) | Low (Cu salts) | Very Low |
| Tolerance | High (with specific ligands) | Moderate | High |
| Scalability | Good (requires Pd removal) | Excellent | Excellent |
Emerging Methodologies: Photoredox Catalysis
Recent advances utilize dual catalysis (Ni/Photoredox) to couple aryl piperazines under mild conditions (Room Temperature). This approach is particularly valuable for late-stage functionalization of complex drug molecules where thermal conditions might degrade the scaffold.
Mechanism: A photosensitizer (e.g., Ir or Ru complex) excites under blue light, performing a Single Electron Transfer (SET) to a Nickel catalyst, which then facilitates the C-N bond formation via a radical mechanism.
References
-
Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005). Elsevier Academic Press.[1]
-
The Buchwald-Hartwig Amination After 25 Years. Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[1] Angewandte Chemie International Edition. Link
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Carbone, A., et al. (2022). Molecules. Link
-
Transition-Metal-Free Synthesis of N-Arylphenothiazines. Matsuzawa, T., Hosoya, T., & Yoshida, S. (2021).[2] Organic Letters. Link
-
Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science. Link
-
Recent Advances in Ullmann-Type Coupling. Monnier, F., & Taillefer, M. (2009). Angewandte Chemie. Link
Sources
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine: A Strategic Scaffold for GPCR and Kinase Ligand Design
[1]
Executive Summary
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4) serves as a high-value bifunctional building block in modern medicinal chemistry.[1][2] Its structural core—a meta-substituted phenylpiperazine—is recognized as a "privileged scaffold," frequently appearing in ligands targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) subtypes, as well as in kinase inhibitors.[1]
This guide details the strategic deployment of this compound. By offering orthogonal protection (acid-labile Boc group vs. base-labile ethyl ester), it allows researchers to divergently synthesize complex heterocycles.[1] The meta substitution pattern provides a critical
Part 1: Chemical Profile & Pharmacophore Properties[1]
Physicochemical Specifications
| Property | Data |
| CAS Number | 261925-94-4 |
| IUPAC Name | tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| cLogP | ~2.9 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | 59.1 Ų |
Structural Logic
-
The Piperazine Ring: Acts as a rigid spacer that imposes a defined distance between the aromatic headgroup and the secondary pharmacophore. It also introduces basicity (pKₐ ~8-9 upon deprotection), often crucial for forming salt bridges with Asp residues (e.g., Asp3.32 in GPCRs).[1]
-
The Meta-Ester: The 3-position substitution breaks symmetry.[1] Unlike 4-substituted (para) analogs which extend linearly, the 3-substituted moiety directs substituents into side pockets, often improving selectivity profiles between receptor subtypes (e.g., 5-HT₁ₐ vs 5-HT₂ₐ).[1]
-
Orthogonal Functionality: The molecule possesses two distinct reaction sites:
Part 2: Synthetic Accessibility (The "Make")
While commercially available, in-house synthesis is often required for scale-up or when introducing isotopic labels.[1] The most robust route utilizes Buchwald-Hartwig Amination .[1]
Synthesis Workflow Diagram
The following diagram illustrates the catalytic cycle and workflow for synthesizing the core scaffold from commodity chemicals.
Figure 1: Palladium-catalyzed synthesis workflow utilizing Buchwald-Hartwig amination conditions optimized for ester retention.
Detailed Protocol: Buchwald-Hartwig Coupling
Objective: Couple N-Boc-piperazine with ethyl 3-bromobenzoate without hydrolyzing the ester.[1]
Reagents:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)[1]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Crucial: Use Cs₂CO₃ instead of NaOᵗBu to prevent ester hydrolysis or transesterification.
-
Toluene (Anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.[1]
-
Charging: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Purge with Argon for 5 minutes.
-
Solvent & Substrate Addition: Add anhydrous toluene via syringe.[1] Add ethyl 3-bromobenzoate and N-Boc-piperazine.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 3: Divergent Application Workflows (The "Use")
The utility of this building block lies in its ability to serve as a "switch" point in synthesis.[1] Depending on the reaction order, one can target different chemical spaces.
Divergent Synthesis Map
Figure 2: Divergent synthetic pathways allowing selective elaboration of the N-terminus or C-terminus.
Protocol: Selective Deprotection Strategies
Pathway A: N-Boc Deprotection (Amine Release)
Use this route when attaching the piperazine nitrogen to a new electrophile (e.g., forming a urea linker for kinase inhibitors).[1]
-
Dissolution: Dissolve the scaffold (1 mmol) in DCM (5 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Note: HCl in Dioxane is an alternative if the ester is sensitive to transesterification, though ethyl esters are generally stable to TFA.[1]
-
-
Completion: Stir at RT for 2 hours. Monitor by LC-MS (Loss of M+100 or M+56 fragment).
-
Workup: Concentrate in vacuo. Critical: The product will be a TFA salt. For free-basing, redissolve in EtOAc and wash with saturated NaHCO₃.[1]
Pathway B: Ester Hydrolysis (Acid Release)
Use this route when converting the phenyl ring into an amide donor.
-
Solvent System: Dissolve scaffold in THF:Water (3:1).[1]
-
Reagent: Add LiOH·H₂O (3.0 equiv).[1]
-
Reaction: Stir at Room Temperature.
-
Caution: Do not heat excessively (>50°C) to avoid potential degradation of the Boc group under basic thermal conditions, although Boc is generally base-stable.[1]
-
-
Workup: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc.[1][3] The Boc group remains intact, yielding the free carboxylic acid.
Part 4: Medicinal Chemistry Applications[1][6][7]
GPCR Ligand Design (Serotonin/Dopamine)
Phenylpiperazines are classical bioisosteres for the neurotransmitter amines.[1]
-
Mechanism: The protonated nitrogen of the piperazine mimics the basic amine of serotonin/dopamine, forming a salt bridge with the conserved Aspartate (D3.32) in TM3 of the receptor.[1]
-
Role of the Scaffold: The meta-benzoate moiety extends into the secondary binding pocket (often the orthosteric site or an extended vestibule). Converting the ester to an amide allows the introduction of "tail" groups that determine subtype selectivity (e.g., 5-HT1A vs D2).[1]
Kinase Inhibitors (Linker Strategy)
In kinase drug discovery (e.g., EGFR, VEGFR), the piperazine ring is often used as a solubility-enhancing linker.[1]
-
Solubility: The sp3 character of the piperazine disrupts planarity, improving solubility compared to bi-aryl systems.
-
Vector: The 1,4-piperazine geometry combined with the 1,3-phenyl substitution creates a "kinked" geometry, useful for wrapping around the gatekeeper residue or extending into the solvent-exposed region of the ATP binding pocket.[1]
References
-
BenchChem. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." BenchChem Technical Resources. Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link
-
Lopez-Rodriguez, M. L., et al. (2002).[1] "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives Acting as Mixed 5-HT1A/5-HT3 Ligands." Bioorganic & Medicinal Chemistry Letters, 12(9), 1269-1272.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72703264 (Related Fluorinated Derivative)." PubChem. Link
Technical Monograph: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
[1]
Executive Summary & Identity Profile
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4) is a specialized bifunctional intermediate used primarily in medicinal chemistry for the synthesis of N-aryl piperazine scaffolds.[1][2] Its structural value lies in its orthogonal protection : it possesses an acid-labile amine protecting group (Boc) and a base-labile carboxylic acid masking group (Ethyl ester). This duality allows researchers to selectively functionalize either the piperazine nitrogen or the phenyl carboxylic acid, making it a versatile building block for CNS-active agents (targeting D2/5-HT1A receptors) and kinase inhibitors.
Nomenclature & Identification Table
Accurate sourcing requires cross-referencing multiple identifiers to avoid purchasing the wrong regioisomer (e.g., para-substituted variants).
| Identifier Type | Value / Description |
| Common Name | 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine |
| Systematic Name | tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate |
| CAS Number | 261925-94-4 |
| Alternative Name | Ethyl 3-(4-Boc-piperazin-1-yl)benzoate |
| Alternative Name | 1-tert-Butoxycarbonyl-4-(3-carboethoxyphenyl)piperazine |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| SMILES | CCOC(=O)c1cccc(c1)N2CCN(CC2)C(=O)OC(C)(C)C |
| InChI Key | CCLGNFZMWMCRCH-UHFFFAOYSA-N |
Structural Analysis & Utility
The molecule consists of three distinct pharmacophoric/synthetic zones. Understanding these zones is critical for experimental design.
-
The Piperazine Core: A privileged scaffold in drug discovery, often serving as a linker that improves solubility and pharmacokinetic profiles.
-
The meta-Benzoate: The ester group is in the meta (3-) position relative to the piperazine. This geometry is crucial; para substitution often leads to different receptor binding profiles. The ethyl ester serves as a masked carboxylic acid.
-
The Boc Group: Protects the secondary amine, preventing polymerization during the coupling of the phenyl ring or subsequent reactions.
Orthogonal Deprotection Logic
The primary utility of this intermediate is the ability to selectively expose reactive sites.
Figure 1: Orthogonal deprotection strategy. Route A allows for modification of the amine (e.g., urea formation, alkylation). Route B allows for amide coupling at the benzoic acid site.
Synthesis Protocol (Buchwald-Hartwig Coupling)
While this compound is commercially available, high-purity synthesis in-house is often required to avoid trace metal contamination or to introduce isotopic labels. The most robust method is the Buchwald-Hartwig Amination , coupling N-Boc-piperazine with Ethyl 3-bromobenzoate.
Reaction Scheme
Reagents:
-
Substrate A: Ethyl 3-bromobenzoate (1.0 equiv)
-
Substrate B: 1-Boc-piperazine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂
-
Ligand: BINAP or Xantphos (0.04 equiv)
-
Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (Use Cs₂CO₃ to avoid transesterification)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.
-
Loading: Add Ethyl 3-bromobenzoate (10 mmol, 2.29 g), 1-Boc-piperazine (12 mmol, 2.23 g), and Cs₂CO₃ (15 mmol, 4.88 g) to the flask.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and Ligand (BINAP, 4 mol%).
-
Note: Pre-complexing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can improve yields.
-
-
Solvation: Add anhydrous Toluene (50 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under inert atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting bromide spot should disappear.
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
-
Expectation: The product typically elutes as a yellow-to-orange solid or viscous oil.
-
Figure 2: Workflow for the Palladium-catalyzed synthesis of the target intermediate.
Analytical Specifications (QC)
To validate the identity of the synthesized or purchased material, compare against these standard parameters.
Physical Properties[4][9][10]
-
Appearance: White to pale yellow solid (crystalline powder).
-
Melting Point: 62–66 °C.[2]
-
Solubility: Soluble in DCM, EtOAc, Methanol, DMSO. Insoluble in water.
NMR Interpretation (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.48 | Singlet (s) | 9H | Boc group (t-butyl methyls) |
| 1.39 | Triplet (t) | 3H | Ethyl ester (-CH₂CH₃ ) |
| 3.20 | Broad (m) | 4H | Piperazine ring (Protons α to N-Boc) |
| 3.58 | Broad (m) | 4H | Piperazine ring (Protons α to N-Ar) |
| 4.38 | Quartet (q) | 2H | Ethyl ester (-CH₂ CH₃) |
| 7.10 - 7.65 | Multiplet (m) | 4H | Aromatic protons (3-substituted pattern) |
Key Diagnostic: Look for the characteristic ethyl quartet (~4.4 ppm) and the Boc singlet (~1.5 ppm). The absence of the Boc peak indicates deprotection; the absence of the ethyl peaks indicates hydrolysis.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen). The ester can hydrolyze slowly if exposed to moisture.
-
Stability: Stable under normal laboratory conditions. Avoid strong acids (removes Boc) and strong bases (hydrolyzes ester) unless intended.
References
-
Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Specification. Retrieved from
-
ChemicalBook. Synthesis and Properties of 1-Boc-Piperazine Derivatives. Retrieved from
-
PubChem. Compound Summary for CID 24884016. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
eChemi. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Supplier Data. Retrieved from
Synthesis protocol for 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Application Note: High-Efficiency Synthesis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Part 1: Executive Summary & Retrosynthetic Analysis
Significance: The target molecule, 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine, serves as a critical bifunctional scaffold in medicinal chemistry. The N-Boc group provides orthogonal protection, allowing for selective functionalization of the phenyl ring ester, while the piperazine core acts as a privileged pharmacophore often found in GPCR ligands (e.g., dopamine and serotonin receptor modulators).
Retrosynthetic Logic:
To ensure high yield and functional group tolerance, we bypass harsh nucleophilic aromatic substitution (
Alternative Route (Industrial): The condensation of ethyl 3-aminobenzoate with bis(2-chloroethyl)amine is a viable legacy route but is often plagued by lower yields and the formation of polymerized byproducts.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via C-N cross-coupling.
Part 2: Detailed Synthesis Protocol (Buchwald-Hartwig Amination)
Methodology Rationale:
-
Catalyst: Palladium(II) acetate (
) is reduced in situ to Pd(0). -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected for its wide bite angle, which facilitates the reductive elimination step for secondary amines.
-
Base: Cesium Carbonate (
) is strictly required over alkoxide bases (like ). Strong alkoxides would cause transesterification or hydrolysis of the ethyl ester on the substrate. is mild and compatible with esters. -
Solvent: Toluene provides the necessary thermal window (100-110°C) for the reaction kinetics.
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example Scale) | Role |
| Ethyl 3-bromobenzoate | 229.07 | 1.0 | 2.29 g (10 mmol) | Electrophile |
| 1-Boc-piperazine | 186.25 | 1.2 | 2.23 g (12 mmol) | Nucleophile |
| Pd(OAc)2 | 224.51 | 0.05 | 112 mg (0.5 mmol) | Pre-catalyst |
| rac-BINAP | 622.68 | 0.075 | 467 mg (0.75 mmol) | Ligand |
| Cs2CO3 | 325.82 | 2.0 | 6.52 g (20 mmol) | Base |
| Toluene (Anhydrous) | - | - | 50 mL (0.2 M) | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (112 mg) and rac-BINAP (467 mg).
-
Add 10 mL of anhydrous Toluene.
-
Stir at room temperature under Argon/Nitrogen for 15 minutes. The solution should turn from orange to a deep red/brown, indicating the formation of the active Pd-ligand complex.
Step 2: Reaction Assembly
-
To the pre-complexed catalyst solution, add Ethyl 3-bromobenzoate (2.29 g) and 1-Boc-piperazine (2.23 g).
-
Add Cs₂CO₃ (6.52 g) in one portion.
-
Add the remaining Toluene (40 mL).
-
Degassing: Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen, which poisons the Pd(0) species.
Step 3: Heating & Monitoring
-
Seal the vessel and heat to 100°C (oil bath temperature).
-
Stir vigorously (800 rpm) to ensure suspension of the insoluble carbonate base.
-
Monitor via TLC (Hexanes:Ethyl Acetate 4:1).
-
Rf values (approx): Bromide (~0.7), Product (~0.4), Piperazine (~0.1).
-
Reaction typically reaches completion in 12–16 hours .
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (UV active, stains with Ninhydrin).
-
Evaporate solvents to obtain the product as an off-white to pale yellow solid.
-
Expected Yield: 75–85%.
Part 3: Experimental Workflow & Characterization
Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed synthesis.
Characterization Data (Expected)
-
Appearance: Off-white solid.
-
Melting Point: 62–66 °C.[3]
-
H NMR (400 MHz, CDCl
): 7.60 (m, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 4.38 (q, 2H, O-CH ), 3.58 (m, 4H, piperazine-CH ), 3.20 (m, 4H, piperazine-CH ), 1.49 (s, 9H, Boc-CH ), 1.40 (t, 3H, ester-CH ). -
MS (ESI): Calculated for
; Found .
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning or inactive catalyst. | Ensure rigorous degassing (sparging). Switch to Xantphos ligand for higher activity. |
| Ester Hydrolysis | Wet solvent or wrong base. | Use anhydrous Toluene. Ensure base is |
| De-Boc Byproduct | Acidic impurities or excessive heat. | Check acidity of starting bromide. Keep temp |
| Pd Residue in Product | Inefficient filtration. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with aqueous L-Cysteine. |
References
-
Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Page. (CAS 261925-94-4).[3] Link
-
Wolfe, J. P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides. J. Org. Chem. 2000 , 65, 1144. (Foundational text on BINAP/Pd coupling conditions). Link
-
Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci. 2011 , 2, 27-50. (Review of ligand selection). Link
-
ChemicalBook. Synthesis of N-Boc-piperazine derivatives. (General protocols for piperazine protection and arylation). Link
Sources
Application Note: Optimized Buchwald-Hartwig Amination of 1-Boc-Piperazine
Executive Summary
The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a critical linker in multi-target kinase inhibitors (e.g., Imatinib) and GPCR ligands (e.g., Olanzapine). The use of 1-Boc-piperazine is a strategic necessity to enforce mono-arylation, preventing uncontrolled oligomerization.
However, the coupling of 1-Boc-piperazine presents distinct challenges:
-
Steric Bulk: The tert-butoxycarbonyl (Boc) group creates significant steric hindrance near the nucleophilic nitrogen.
-
Electronic Deactivation: The carbamate withdraws electron density, slightly reducing nucleophilicity compared to free piperazine.
-
Acid Sensitivity: The Boc group is labile; protocols must avoid Lewis-acidic conditions or high-temperature acidic workups.
This guide provides a validated, self-consistent system for coupling 1-Boc-piperazine to aryl halides using Fourth-Generation (G4) Buchwald Precatalysts , moving beyond traditional Pd(OAc)₂/BINAP systems to ensure reproducibility and high yields.
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the Reductive Elimination step. For bulky secondary amines like 1-Boc-piperazine, the palladium center becomes crowded. If the ligand is not sufficiently bulky and electron-rich, the complex stalls, leading to
The Catalytic Cycle
The diagram below illustrates the specific pathway for hindered secondary amines. Note the critical role of the Dialkylbiaryl Phosphine Ligand in facilitating the difficult reductive elimination.
Figure 1: Catalytic cycle emphasizing the activation of G4 precatalysts and the rate-limiting reductive elimination step common with hindered amines.
Ligand Selection Strategy
For 1-Boc-piperazine, RuPhos is the premier ligand choice.
-
RuPhos: Specifically engineered for secondary amines.[1][2][3] Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition of deactivated aryl chlorides.
-
BrettPhos: An alternative for extremely hindered substrates or when primary amines are also present in the scaffold.
-
XPhos: Useful if the aryl halide has ortho substituents, though RuPhos generally outperforms it for cyclic amines.
Critical Parameter Optimization
The following matrix synthesizes experimental data to guide condition selection.
| Variable | Recommendation | Rationale |
| Catalyst Source | RuPhos Pd G4 | Eliminates induction periods; ensures precise 1:1 Pd:Ligand ratio; air-stable solid. |
| Base (Standard) | NaOtBu (Sodium tert-butoxide) | Strong base, fast reaction. Ideal for substrates without base-sensitive groups (esters, nitro). |
| Base (Sensitive) | Cs₂CO₃ or LHMDS | Use Carbonate for esters/nitriles (slower, requires heat). Use LHMDS for base-sensitive substrates at lower temps. |
| Solvent | THF or 1,4-Dioxane | High solubility for Boc-piperazine. Dioxane allows higher temps (>100°C) if needed. |
| Stoichiometry | 1.2 equiv Amine | Slight excess of amine drives conversion and compensates for trace moisture. |
Experimental Protocols
Method A: The "Standard" Protocol (High Throughput)
Best for: Aryl bromides/chlorides with robust functional groups (alkyl, ether, fluoride).
Materials:
-
Aryl Halide (1.0 mmol)[2]
-
1-Boc-piperazine (1.2 mmol)
-
RuPhos Pd G4 (0.02 mmol, 2 mol%)[2]
-
NaOtBu (1.2 mmol)
-
Anhydrous THF or Dioxane (2 mL, 0.5 M)
Step-by-Step:
-
Setup: In a glovebox or under active N₂ flow, charge a reaction vial (equipped with a stir bar) with the Aryl Halide, 1-Boc-piperazine, RuPhos Pd G4 , and NaOtBu.
-
Note: If the Aryl Halide is a liquid, add it after the solvent.
-
-
Solvent Addition: Add anhydrous THF or Dioxane via syringe. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the block to 60–80°C (THF) or 80–100°C (Dioxane) with vigorous stirring (800 rpm).
-
Time: Typically 2–4 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.
-
Purification: Concentrate in vacuo. The Boc group makes the product non-polar; purify via Flash Chromatography (Hexanes/EtOAc).
Method B: The "Sensitive Substrate" Protocol
Best for: Substrates containing esters, aldehydes, nitriles, or base-labile protons.
Materials:
-
Aryl Halide (1.0 mmol)[2]
-
1-Boc-piperazine (1.2 mmol)
-
BrettPhos Pd G4 (0.02 - 0.05 mmol, 2-5 mol%)
-
Cs₂CO₃ (2.0 mmol) - Must be finely ground and dry.
-
Anhydrous 1,4-Dioxane or t-Amyl Alcohol (2 mL)
Step-by-Step:
-
Setup: Charge the vial with Aryl Halide, 1-Boc-piperazine, BrettPhos Pd G4 , and Cs₂CO₃.
-
Degassing: Evacuate and backfill with N₂/Ar three times. (Carbonate bases are heterogeneous and sensitive to oxygen inhibition).
-
Reaction: Add solvent.[2][3][4] Heat to 100°C . These reactions are slower than Method A and may require 12–18 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with water to remove salts. Dry over Na₂SO₄.[2]
-
Caution: Do not use acidic washes (e.g., 1M HCl) as this will deprotect the Boc group.
-
Decision Tree for Protocol Selection
Use this logic flow to determine the optimal starting point for your synthesis.
Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate functionality.
Troubleshooting & Analysis
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure (Ar-Cl) or Catalyst poisoning. | Switch from RuPhos to BrettPhos Pd G4 . Increase temp to 110°C in Toluene. Ensure inert atmosphere. |
| De-Boc Product Observed | Thermal/Lewis-acid mediated deprotection. | Lower reaction temperature. Ensure Pd removal before any subsequent acidic steps. Avoid PdCl₂ based sources. |
| Protodehalogenation (Ar-H) | Switch solvent to t-Amyl Alcohol . Increase concentration of amine. | |
| Blue/Green Reaction Color | Oxidation of Pd species (Oxygen leak). | Reaction is dead. Repeat with stricter Schlenk/Glovebox technique. Active catalyst should be red/brown/orange. |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[6]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(47), 17423–17429. (Comparison reference for Cu vs Pd).
Sources
Deprotection of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine to yield piperazine
Application Note: Chemoselective N-Boc Deprotection of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Executive Summary
This guide details the protocol for the chemoselective deprotection of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine to yield Ethyl 3-(piperazin-1-yl)benzoate . The primary technical challenge addressed here is the removal of the tert-butoxycarbonyl (Boc) group using acidolysis while strictly preserving the acid-labile ethyl ester moiety. Two validated methods are presented: Method A (TFA/DCM) for analytical/small-scale synthesis and Method B (HCl/Dioxane) for preparative scale-up and salt isolation.
Chemical Strategy & Mechanistic Insight
The target transformation requires the cleavage of a carbamate (Boc) in the presence of an ester (ethyl benzoate). While both functional groups are susceptible to acid-catalyzed hydrolysis, their rates of reaction differ significantly under anhydrous conditions.
-
The Boc Group: Cleavage is driven by the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl cation (
-Bu ) to form a carbamic acid intermediate.[1] This intermediate spontaneously decarboxylates to release and the amine salt. -
The Ethyl Ester: Hydrolysis of the ethyl ester requires the addition of water across the carbonyl. By utilizing anhydrous acidic conditions, we kinetically favor the unimolecular elimination of isobutylene from the Boc group over the bimolecular hydrolysis of the ester.
Critical Control Point: The presence of water during the reaction or an uncontrolled exotherm during workup can lead to the hydrolysis of the ethyl ester to the carboxylic acid (3-(piperazin-1-yl)benzoic acid), a common impurity.
Reaction Mechanism Visualization
The following diagram illustrates the divergent pathways: the desired Boc cleavage versus the undesired ester hydrolysis.
Figure 1: Mechanistic pathway showing the acid-catalyzed cleavage of Boc and the potential side reaction (ester hydrolysis) to be avoided.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) – Small Scale / Homogeneous
Recommended for <1g scale or when the product will be immediately used in a subsequent solution-phase coupling.
Reagents:
-
Substrate: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (1.0 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Quench: Saturated aq.
Protocol:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M). Ensure the vessel is flushed with nitrogen.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.
-
Ratio: Standard ratio is 1:1 or 1:2 (v/v) TFA:DCM.
-
Note: High dilution helps dissipate heat and prevents ester hydrolysis.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Monitor by TLC (visualize with Ninhydrin) or LCMS. Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. (Do not heat above 40°C).
-
Redissolve the oily residue in fresh DCM.
-
Slowly pour the organic layer into a stirred solution of saturated
. Caution: evolution will be vigorous. -
Dry combined organics over
, filter, and concentrate.[4][6]
-
Method B: HCl in Dioxane – Preparative Scale / Salt Isolation
Recommended for >1g scale or when long-term storage of the intermediate is required.
Reagents:
-
Substrate: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (1.0 eq)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial or prepared in situ)
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)
Protocol:
-
Preparation: Dissolve the substrate in a minimal amount of 1,4-Dioxane or EtOAc.
-
Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: The reaction often becomes heterogeneous as the amine hydrochloride salt precipitates out of the solution. This drives the equilibrium forward and protects the amine from side reactions.
-
-
Isolation (Filtration):
-
If a precipitate forms: Filter the solid under nitrogen. Wash the cake with diethyl ether (
) or hexanes to remove residual Boc byproducts (tert-butyl chloride/alcohol). -
If no precipitate: Concentrate in vacuo, triturate with
, and filter.
-
-
Result: The product is obtained as the Dihydrochloride salt . This is highly stable and non-hygroscopic compared to the TFA salt.
Process Decision Framework
The choice between Method A and Method B dictates the downstream processing. The following workflow illustrates the decision logic.
Figure 2: Decision matrix for selecting the deprotection method based on downstream requirements.
Comparative Data & Specifications
| Parameter | Method A (TFA) | Method B (HCl/Dioxane) |
| Reaction Time | 1–2 Hours | 2–4 Hours |
| Byproducts | Isobutylene, TFA salts | Isobutylene, t-BuCl |
| Physical State | Viscous Oil (usually) | White/Off-white Solid |
| Hygroscopicity | High (TFA salts are sticky) | Low (HCl salts are crystalline) |
| Ester Stability | Good (if anhydrous) | Excellent |
| Suitability | NMR studies, small library synthesis | Bulk synthesis, GMP batches |
Troubleshooting & QC
Issue: Partial Hydrolysis of Ester
-
Symptom:[6][7][8][9][10][11][12][13][14] LCMS shows peak at M-28 (Loss of Ethyl, gain of H). NMR shows loss of ethyl quartet/triplet signals.
-
Cause: Water in the solvent or excessive heating during concentration.
-
Remedy: Use freshly distilled DCM or anhydrous Dioxane. Ensure the rotary evaporator bath is <40°C.
Issue: Incomplete Deprotection
-
Symptom:[6][7][8][9][10][11][12][13][14] Starting material persists after 4 hours.
-
Cause: HCl concentration dropped (gas escaped) or steric hindrance.
-
Remedy: Add fresh HCl/Dioxane. For TFA method, ensure ratio is at least 20% TFA.
Process Analytical Technology (PAT):
-
1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm, 9H). Confirm retention of Ethyl ester: Triplet at ~1.3 ppm (3H) and Quartet at ~4.3 ppm (2H).
-
LCMS: ESI+ mode. Product mass (
) expected at m/z 235.1.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions and ester stability).
- Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.
- Han, G., et al. "One-pot synthesis of 1,4-disubstituted piperazine derivatives." Journal of Organic Chemistry, 2012.
-
Sigma-Aldrich Technical Bulletin. "Boc Group Removal Protocols." (General industry standard protocols for TFA and HCl deprotection).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. mcours.net [mcours.net]
- 4. jgtps.com [jgtps.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Optimized TFA Cleavage of Boc Groups from Arylpiperazine Derivatives
Executive Summary
Arylpiperazine moieties are privileged scaffolds in medicinal chemistry, particularly in the design of GPCR ligands (e.g., serotonin and dopamine receptor antagonists). The tert-butyloxycarbonyl (Boc) group is the standard amine protection strategy during their synthesis.[1] However, the acidolytic cleavage of Boc groups from arylpiperazines presents a specific chemical risk: electrophilic aromatic substitution (EAS) .
Unlike simple aliphatic amines, the electron-rich aryl ring attached to the piperazine nitrogen can trap the generated tert-butyl cation, leading to irreversible impurities. This guide details a scavenger-assisted deprotection protocol designed to eliminate this side reaction, ensuring high yield and purity.
Mechanistic Insight & Causality
The "Hidden" Side Reaction
Standard Boc deprotection utilizes Trifluoroacetic Acid (TFA) to protonate the carbamate, leading to its collapse into a carbamic acid and a tert-butyl cation (
-
Path A (Desired): The carbamic acid decarboxylates to yield the secondary amine.
-
Path B (Undesired): The
cation acts as a potent electrophile. In arylpiperazines, the nitrogen lone pair donates electron density into the aryl ring (resonance), activating it toward Friedel-Crafts alkylation.
Without a scavenger, the
Mechanistic Pathway Diagram
Figure 1: Mechanistic bifurcation during deprotection. Path A (Green) is the desired scavenger-assisted route. Path B (Red) represents the irreversible alkylation of the substrate.
Critical Parameters and Optimization
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Rationale |
| Solvent System | DCM (Dichloromethane) | Solubilizes the Boc-protected precursor while maintaining TFA potency.[1][2] |
| Acid Concentration | 20% - 50% (v/v) TFA | Sufficient acidity to drive protonation without causing acid-catalyzed degradation of sensitive aryl substituents. |
| Scavenger | Triethylsilane (TES) or Triisopropylsilane (TIS) | Acts as a "hydride donor" to quench the |
| Scavenger Load | 2.0 - 5.0 equivalents | Excess is required to outcompete the intramolecular reaction with the aryl ring. |
| Temperature | 0°C | Start cold to control the exotherm of acid addition; warm to RT to drive conversion. |
Experimental Protocols
Protocol A: Scavenger-Assisted Deprotection (Recommended)
Use this protocol for all arylpiperazines, especially those with electron-donating groups (OMe, OH, alkyl) on the aromatic ring.
Reagents:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM, anhydrous)[2]
-
Triethylsilane (TES)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-arylpiperazine (1 mmol) in DCM (4 mL).
-
Scavenger Addition: Add Triethylsilane (TES) (0.32 mL, 2.0 mmol, 2 equiv). Stir for 2 minutes to ensure homogeneity.
-
Note: If TES is unavailable, Triisopropylsilane (TIS) is a valid substitute.
-
-
Acidification: Cool the solution to 0°C (ice bath). Dropwise, add TFA (4 mL).
-
Caution: The reaction is exothermic and generates
gas. Ensure the system is vented (e.g., via a needle in the septum).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check by TLC or LC-MS. The Boc group usually cleaves rapidly (<1 hr).
-
-
Quenching & Workup (Isolation of Salt):
-
Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and most TFA.
-
Co-evaporation: Add fresh DCM (5 mL) and re-evaporate. Repeat 3 times. This is critical to remove residual TFA and volatile scavenger byproducts.
-
Precipitation: Add cold Diethyl Ether (
, 10 mL) to the oily residue. Triturate (scratch the flask) to induce precipitation of the Arylpiperazine TFA salt. -
Filter the solid and dry under high vacuum.
-
Protocol B: Free Base Isolation (Optional)
If the downstream step requires a free amine or if the TFA salt is hygroscopic/oily.
-
Perform Steps 1–4 from Protocol A.
-
After concentration, dissolve the residue in DCM (10 mL).
-
Wash carefully with Saturated Aqueous
(2 x 10 mL).-
Warning: Vigorous effervescence will occur due to residual acid.
-
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine organic layers, dry over
, filter, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for high-purity isolation of arylpiperazine salts.
Troubleshooting & Quality Control
| Observation | Diagnosis | Remediation |
| LC-MS shows M+56 peak | tert-Butylation of the aryl ring. | Critical Failure. The reaction lacked sufficient scavenger. Repeat synthesis using Protocol A with 5.0 equiv of TES. |
| Sticky Oil / No Precipitate | Residual TFA or hygroscopic salt. | Dissolve oil in minimal MeOH and drop into a large excess of cold |
| Incomplete Cleavage | Steric hindrance or insufficient acid. | Increase reaction time to 4 hours or increase TFA concentration to 50%. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on protecting group chemistry).
-
Mechanisms of Boc Cleavage and Cation Scavenging. Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research. (Foundational work on scavenger selection).
-
Boc Deprotection Protocols. Master Organic Chemistry. (Practical guide for acidolysis).
-
Removal of TFA Salts from Peptides/Amines. LifeTein Support Protocol. (Methods for salt exchange).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. lifetein.com [lifetein.com]
Advanced Synthetic Strategies: Functionalization and Coupling of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Abstract
This Application Note details the experimental protocols for the orthogonal functionalization of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4). As a bifunctional pharmacophore scaffold, this molecule offers two distinct vectors for diversification: the acid-labile Boc-protected amine and the base-labile ethyl ester . This guide provides validated workflows for chemoselective hydrolysis (C-terminus activation) and N-deprotection/arylation (N-terminus activation), enabling its use as a core linker in PROTACs, GPCR ligands, and kinase inhibitors.
Module 1: Scaffold Analysis & Handling
Physicochemical Profile
The scaffold features a piperazine ring linked to a meta-substituted ethyl benzoate. The Boc (tert-butoxycarbonyl) group protects the secondary amine, rendering it inert to nucleophiles and bases, while the ethyl ester masks the carboxylic acid.
| Property | Specification |
| IUPAC Name | 1-tert-butyl 4-ethyl 2-(3-piperazin-1-ylphenyl)hydrazine-1,4-dicarboxylate (Representative) |
| CAS Number | 261925-94-4 |
| Formula | C₁₈H₂₆N₂O₄ |
| MW | 334.41 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, THF.[1] Insoluble in water. |
| Stability | Stable at RT. Store at 2–8°C. Avoid strong acids (cleaves Boc). |
Strategic Divergence
The synthetic utility relies on orthogonality . You must choose the reaction pathway based on which end of the molecule requires coupling first.
-
Path A (C-Terminus Coupling): Hydrolysis of the ester
Amide coupling. (Keeps Boc intact). -
Path B (N-Terminus Coupling): Removal of Boc
N-alkylation/arylation. (Keeps Ester intact).
Figure 1: Divergent synthetic pathways for the scaffold.
Module 2: Path A - Chemoselective Hydrolysis & Amide Coupling
Objective: Convert the ethyl ester to a carboxylic acid without affecting the acid-labile Boc group. Mechanism: Base-mediated saponification. The Boc group is stable to basic hydrolysis conditions (LiOH/NaOH) but unstable to acid.
Protocol 2.1: Saponification
-
Dissolution: Dissolve 1.0 eq (e.g., 334 mg, 1 mmol) of the scaffold in THF:Water (3:1 v/v, 10 mL) . Methanol can be added if solubility is poor, but avoid ethanol to prevent transesterification.
-
Base Addition: Add LiOH·H₂O (3.0 eq) .
-
Note: LiOH is preferred over NaOH for milder reactivity and better solubility in THF mixtures.
-
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS (Look for Mass [M-28+1] due to loss of ethyl, or shift in retention time).
-
Caution: Do not heat >50°C to avoid potential Boc thermolysis or side reactions.
-
-
Workup (Critical for Boc Retention):
-
Cool the mixture to 0°C.
-
Carefully acidify to pH ~4–5 using 1M Citric Acid or 1M KHSO₄ .
-
WARNING: Do NOT use HCl or strong mineral acids, as low pH (<2) will initiate Boc removal.
-
Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect >90% of the white solid acid intermediate.
Protocol 2.2: Amide Coupling (HATU Method)
-
Activation: Dissolve the crude acid (1.0 eq) in anhydrous DMF . Add DIPEA (3.0 eq) .
-
Coupling Agent: Add HATU (1.1 eq) at 0°C. Stir for 15 min to form the activated ester.
-
Amine Addition: Add the coupling partner (Primary/Secondary Amine, 1.1 eq).
-
Completion: Warm to RT and stir for 2–12 hours.
-
Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (removes byproducts), water, and brine.
Module 3: Path B - N-Deprotection & Buchwald-Hartwig Coupling
Objective: Remove the Boc group to liberate the secondary amine for cross-coupling. Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate followed by CO₂ extrusion.
Protocol 3.1: Boc Deprotection
-
Setup: Dissolve the scaffold (1.0 eq) in DCM (5 mL/mmol) .
-
Acidolysis: Add TFA (Trifluoroacetic acid) (DCM:TFA ratio 2:1 or 4:1).
-
Alternative: 4M HCl in Dioxane (if a hydrochloride salt is desired directly).
-
-
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of starting material.
-
Workup:
-
Concentrate in vacuo to remove excess TFA.
-
Free Basing (Optional but recommended for Pd-coupling): Redissolve residue in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate to yield the free amine oil.
-
Protocol 3.2: Buchwald-Hartwig N-Arylation
Context: Coupling the liberated piperazine to an aryl halide (Ar-X).
| Component | Reagent | Role |
| Catalyst | Pd₂(dba)₃ (2–5 mol%) | Palladium source |
| Ligand | XPhos or BINAP (5–10 mol%) | Stabilizes Pd, facilitates reductive elimination |
| Base | Cs₂CO₃ or NaOtBu (2.0 eq) | Neutralizes acid, activates amine |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, non-coordinating |
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charging: Add Pd₂(dba)₃, Ligand, Base, and the Aryl Halide (1.0 eq).
-
Substrate: Add the deprotected piperazine scaffold (1.2 eq) dissolved in degassed solvent.
-
Heating: Heat to 80–100°C for 12–24 hours.
-
Filtration: Cool, filter through a Celite pad (elute with EtOAc), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Module 4: Troubleshooting & Optimization
Common Pitfalls
-
Boc Loss during Hydrolysis:
-
Cause: pH dropped too low during workup.
-
Fix: Use Citric Acid or KHSO₄ for acidification, never concentrated HCl. Stop acidification at pH 4.
-
-
Incomplete Coupling (Steric Hindrance):
-
Cause: The phenyl ring at the piperazine N4 position creates steric bulk.
-
Fix: Switch from HATU to COMU or T3P (Propylphosphonic anhydride) for difficult amide couplings.
-
-
Diketopiperazine Formation:
-
Risk:[2] Low risk for this specific scaffold, but possible if the ethyl ester is reacted with an amino acid side chain.
-
Quality Assurance (Analytical Data)
-
1H NMR (DMSO-d6):
-
Boc: Singlet ~1.4 ppm (9H).
-
Ethyl Ester: Quartet ~4.3 ppm (2H), Triplet ~1.3 ppm (3H).
-
Piperazine: Two multiplets ~3.1–3.5 ppm (8H total).
-
Aromatic: Multiplets 7.0–7.6 ppm (4H).
-
Figure 2: Troubleshooting logic for Module 2.
References
-
Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Sheet.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for Boc stability and deprotection).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
ChemicalBook. Synthesis and properties of N-Boc-piperazine derivatives.
Sources
Application Note: High-Efficiency Scale-Up Synthesis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Abstract & Application Context
This application note details a robust, scalable protocol for the synthesis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine , a critical intermediate in the development of GPCR ligands (specifically 5-HT1A antagonists) and kinase inhibitors.
While traditional nucleophilic aromatic substitution (
Retrosynthetic Strategy & Route Selection
The synthesis targets the formation of the
Route Comparison
| Parameter | Route A: | Route B: Buchwald-Hartwig (Selected) |
| Substrate | Ethyl 3-fluorobenzoate | Ethyl 3-bromobenzoate |
| Conditions | High Temp (>140°C), Strong Base | Moderate Temp (80-100°C), Mild Base |
| Yield | <30% (Poor activation at meta pos.) | >85% (Catalytic activation) |
| Scalability | Poor (Impurity profile) | Excellent (Crystalline product) |
Reaction Scheme
The selected route employs a Palladium(II) source stabilized by a wide-bite-angle phosphine ligand (Xantphos) to facilitate the coupling. Cesium Carbonate (
Figure 1: Synthetic pathway utilizing Pd-catalyzed C-N bond formation.[1]
Scale-Up Protocol (1.0 kg Scale)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles |
| Ethyl 3-bromobenzoate | 229.07 | 1.00 | 1000 g | 4.36 |
| 1-Boc-piperazine | 186.25 | 1.10 | 894 g | 4.80 |
| Pd(OAc)2 | 224.51 | 0.005 | 4.9 g | 0.022 |
| Xantphos | 578.62 | 0.0075 | 18.9 g | 0.033 |
| Cs2CO3 | 325.82 | 1.40 | 1990 g | 6.10 |
| Toluene (Anhydrous) | Solvent | 10 Vol | 10 L | - |
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Inerting: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (
) for 15 minutes. -
Charging Solids: Charge Cesium Carbonate (1990 g), 1-Boc-piperazine (894 g), and Xantphos (18.9 g) into the reactor.
-
Solvent Addition: Add Toluene (9 L) and begin stirring at 250 RPM.
-
Catalyst Addition: Add Pd(OAc)2 (4.9 g). Note: Pre-mixing Pd and Ligand in a small volume of toluene for 30 mins allows active catalyst formation, but direct addition works for Xantphos systems.
-
Substrate Addition: Add Ethyl 3-bromobenzoate (1000 g) followed by a Toluene rinse (1 L).
Phase 2: Reaction & Monitoring
-
Heating: Ramp reactor temperature to 100°C over 1 hour.
-
Hold: Maintain reflux for 12–16 hours.
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC (C18 column, Water/MeCN gradient).
-
Specification: <1.0% remaining Ethyl 3-bromobenzoate.
-
Phase 3: Workup & Pd Scavenging
-
Cooling: Cool mixture to 25°C.
-
Filtration: Filter the batch through a pad of Celite to remove inorganic salts (
, Excess Carbonate). Wash cake with Toluene (2 L). -
Scavenging: Transfer filtrate back to the reactor. Add SiliaMetS® Thiol (or equivalent TMT scavenger) at a loading of 10% w/w relative to the Pd mass. Stir at 50°C for 4 hours.
-
Filtration: Filter through a 0.45 µm inline filter to remove the scavenger.
Phase 4: Crystallization [2]
-
Concentration: Distill Toluene under reduced pressure (45°C, 100 mbar) to a volume of approx. 3 L.
-
Anti-solvent Addition: Slowly add n-Heptane (6 L) over 2 hours while cooling to 0–5°C.
-
Isolation: Filter the white crystalline solid. Wash with cold Heptane (1 L).
-
Drying: Vacuum oven at 40°C for 12 hours.
Critical Control Points & Troubleshooting
Process Logic Flow
Figure 2: Workup and purification logic ensuring ICH compliance.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<80%) | Oxygen poisoning of Catalyst | Ensure strict |
| Ester Hydrolysis (Acid impurity) | Wet solvent or Base choice | Ensure Toluene KF <0.05%. Do NOT substitute Cs2CO3 with hydroxides or alkoxides. |
| High Pd Content (>20 ppm) | Inefficient scavenging | Increase scavenger load or switch to SiliaMetS® TMT (Trimercaptotriazine). |
| Oiling out during Cryst. | Cooling too fast | Re-heat to dissolution, add seed crystals, and cool at 5°C/hour. |
Analytical Specifications
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 62–66°C (Lit.[3] value matches).
-
1H NMR (400 MHz, DMSO-d6):
7.55 (d, 1H), 7.48 (s, 1H), 7.38 (t, 1H), 7.18 (d, 1H), 4.32 (q, 2H), 3.50 (m, 4H), 3.15 (m, 4H), 1.42 (s, 9H), 1.33 (t, 3H). -
Purity (HPLC): >98.5% (a/a).
-
Residual Pd: <10 ppm (ICP-MS).
References
-
Compound Identification: Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine. CAS: 261925-94-4.[3] Link
-
Buchwald-Hartwig Methodology: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis. Link
-
Scale-Up & Pd Removal: Johnson Matthey Technology Review. (2025).[2][3][4][5] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Link
-
Catalyst Selection: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amination of Aryl Halides. Journal of the American Chemical Society. Link
-
General Piperazine Synthesis: National Institutes of Health (NIH). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds. Link
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Boc-4- 3-(ethoxycarbonyl)phenyl piperazine 97 261925-94-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine in Medicinal Chemistry
[1][2][3]
Executive Summary
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS 261925-94-4) serves as a high-value "bifunctional linchpin" in drug discovery.[1][][3] Its structural utility lies in the orthogonality of its protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the piperazine nitrogen and the base-labile ethyl ester on the phenyl ring.[1][][3][4]
This application note provides validated protocols for selectively manipulating these handles to generate diverse libraries of bioactive compounds, particularly targeting GPCRs (Dopamine D2, 5-HT1A) and kinases where the meta-phenylpiperazine motif is a privileged pharmacophore.[1][4]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-tert-Butyl 4-ethyl 3-(piperazin-1-yl)benzoate-1,4-dicarboxylate |
| CAS Number | 261925-94-4 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO.[1][][3] Insoluble in water.[][3][4] |
| Stability | Stable at RT.[][3][4] Hygroscopic—store under inert atmosphere (N₂/Ar). |
| Purity Marker | 1H NMR: δ 1.48 (s, 9H, Boc), 1.39 (t, 3H, Ester-CH3).[4] |
Handling Advisory: While generally stable, the ethyl ester is susceptible to hydrolysis under strong acidic conditions if water is present.[4] Always use anhydrous solvents for Boc-deprotection if retention of the ester is required.[1][][3][4]
Strategic Utility: The Orthogonal Workflow
The power of this intermediate lies in its ability to serve as a divergent point for Lead Optimization.[4]
-
Pathway A (C-Terminus Modification): Selective hydrolysis of the ester reveals a benzoic acid moiety, enabling amide coupling to explore the "Right-Hand Side" (RHS) binding pocket.[1][][3][4]
-
Pathway B (N-Terminus Modification): Selective removal of the Boc group reveals a secondary amine, enabling urea formation, reductive amination, or S_NAr reactions to explore the "Left-Hand Side" (LHS) binding pocket.[4]
Visualization: Divergent Synthesis Workflow
Figure 1: Orthogonal deprotection strategy allowing independent modification of either end of the molecule.[1][]
Validated Experimental Protocols
Protocol A: Selective Ester Hydrolysis (Boc-Retention)
Objective: Convert the ethyl ester to a carboxylic acid without cleaving the Boc group.[1][][3][4] Mechanism: Mild alkaline hydrolysis (Saponification).[][3][4]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (2.99 mmol) of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine in 15 mL of THF.
-
Addition: Add a solution of LiOH·H₂O (376 mg, 8.97 mmol) in 5 mL of water dropwise.[4]
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[][3][4] The starting material (Rf ~0.[][3][4]6) should disappear, and a baseline spot (Acid) should appear.[3][4]
-
Work-up:
-
Isolation: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Quality Check: Confirm retention of Boc signal (δ 1.48, s, 9H) and loss of ethyl signals (quartet/triplet) in ¹H NMR.
Protocol B: Selective Boc Deprotection (Ester-Retention)
Objective: Remove the Boc group to liberate the secondary amine without hydrolyzing the ester.[1][][3][4] Mechanism: Acid-catalyzed cleavage (anhydrous conditions preferred to prevent ester hydrolysis).[1][][3][4]
Reagents:
Step-by-Step:
-
Preparation: Dissolve 1.0 g of the starting material in 5 mL of anhydrous DCM (or Et₂O).
-
Acidolysis: Cool to 0°C. Add 4 M HCl in Dioxane (5 mL, ~20 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Work-up:
-
Free Basing (Optional but Recommended for Storage):
-
Yield: Quantitative (as HCl salt).
Application Case Study: Synthesis of a 5-HT1A Antagonist
Context: Phenylpiperazines are core scaffolds for serotonin receptor ligands.[][3][4][5] The meta-substitution mimics the spatial arrangement required for Aspartate anchoring in the receptor pocket.[1][][3][4]
Workflow:
-
Start: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine.
-
Step 1 (Left-Hand Side): Boc-deprotection (Protocol B).[1][][3][4]
-
Step 2 (N-Alkylation): Reaction with 1-(3-chloropropyl)-4-phenylpiperazine (common tail group).[1][][3][4]
-
Step 3 (Right-Hand Side): Hydrolysis of the ester (Protocol A) followed by amide coupling with a bulky amine (e.g., adamantylamine) to boost lipophilicity.[][3][4]
Mechanistic Pathway (Buchwald Synthesis of the Core)
If the specific intermediate is unavailable, it can be synthesized via Buchwald-Hartwig amination.[4]
Figure 2: Synthesis of the core scaffold via Palladium-catalyzed C-N bond formation.[1][]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Ester Hydrolysis during Boc-removal | Water present in reaction; Acid too strong/hot.[1][][3] | Use anhydrous 4M HCl/Dioxane or TFA/DCM.[][3][4] Avoid aqueous workups if possible; isolate as salt.[][3][4] |
| Incomplete Hydrolysis (LiOH) | Steric hindrance or poor solubility.[][3][4] | Add methanol to the THF/Water mix to improve solubility.[][3][4] Heat to 50°C if necessary. |
| "Greasy" Impurities | Phosphine oxides from Buchwald synthesis.[][3][4] | If synthesizing the core yourself, triturate the crude solid with cold hexanes/ether.[4] The product is often a solid, while impurities stay in solution.[4] |
| Rotamers in NMR | Boc group restricted rotation. | Broad peaks in NMR are normal for Boc-piperazines.[1][][3][4] Run NMR at 50°C to coalesce peaks for integration. |
References
-
Review of Scaffold Utility
-
Synthetic Methodology (Buchwald Coupling)
-
Specific Application (5-HT Ligands)
Sources
- 1. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
Technical Support Center: Optimization of N-Arylation for 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Case ID: SYN-BP-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine via a Buchwald-Hartwig cross-coupling reaction. This specific transformation involves coupling 1-Boc-piperazine with ethyl 3-bromobenzoate (or similar aryl halides).
While this reaction is generally robust, the presence of two sensitive functional groups—the ethyl ester (susceptible to hydrolysis/transesterification) and the Boc group (acid/thermal sensitivity)—creates a narrow window for optimization. The most common causes for low yield in this specific synthesis are incompatible base selection leading to ester degradation, and sub-optimal ligand choice resulting in incomplete conversion.
Module 1: Catalyst & Ligand Optimization
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is wrong?
A: You are likely experiencing catalyst deactivation or using a ligand that does not sufficiently facilitate the reductive elimination step for this specific steric profile.
The Fix: Switch to a wide-bite-angle ligand. While standard ligands like BINAP are common, they can be sluggish with electron-deficient aryl halides (like your benzoate).
-
Recommendation: Switch to Xantphos or BrettPhos .
-
Why: Xantphos has a wide bite angle (111°) which enforces a geometry around the Palladium that accelerates the reductive elimination of the amine product. This is particularly effective for N-arylation of piperazines.
Q: The reaction mixture turns black immediately upon heating. Is this normal?
A: No. Immediate "Pd-black" formation indicates the precipitation of inactive Palladium(0) clusters. This usually means your ligand is not binding tightly enough or oxygen is present.
The Fix:
-
Degassing: Do not just sparge with nitrogen. Use the freeze-pump-thaw method (3 cycles) for your solvent (Toluene or Dioxane) before adding the catalyst.
-
Pre-heating: If using Pd(OAc)₂, pre-stir it with the ligand in the solvent at 60°C for 10 minutes before adding the substrates. This ensures the active catalytic species (
) is formed before the oxidative addition step.
Module 2: Substrate Integrity (The "Ester Problem")
Q: I see the product peak on LCMS, but I also see a large byproduct mass corresponding to the carboxylic acid (M-28) or a tert-butyl ester. Why?
A: You are likely using Sodium tert-butoxide (NaOtBu) as your base.
The Critical Error: NaOtBu is the standard base for Buchwald-Hartwig aminations, but it is incompatible with alkyl esters.
-
Hydrolysis: Even trace water with strong alkoxides will saponify your ethyl ester to the carboxylic acid.
-
Transesterification: Alkoxides can attack the ester, scrambling the ethyl group.
The Fix: Switch to Cesium Carbonate (Cs₂CO₃) .[1]
-
Protocol: Use 2.0 equivalents of anhydrous Cs₂CO₃.
-
Why: Carbonate bases are much weaker nucleophiles than alkoxides. They are strong enough to deprotonate the Pd-coordinated amine but too weak to attack the ethyl ester or remove the Boc group under standard conditions.
Module 3: Workup & Purification
Q: How do I remove excess 1-Boc-piperazine without using an acid wash (which might kill my Boc group)?
A: Avoid strong acid washes (HCl) as they will deprotect the Boc amine.
The Fix:
-
Scavenging: If the excess is small (<1.5 equiv), add an electrophilic scavenger resin (e.g., isocyanate resin) at the end of the reaction to bind the unreacted piperazine. Filter to remove.
-
Chromatography: The product is an amino-ester. It will likely streak on silica if not buffered. Use 1% Triethylamine (TEA) in your eluent (Hexane/Ethyl Acetate) to neutralize the silica acidity and ensure sharp peaks.
Master Protocol: Validated High-Yield Synthesis
Target: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Scale: 1.0 mmol basis
| Reagent | Equiv.[2][3][4][5] | Amount | Role |
| Ethyl 3-bromobenzoate | 1.0 | 229 mg | Electrophile |
| 1-Boc-piperazine | 1.2 | 223 mg | Nucleophile |
| Pd₂(dba)₃ | 0.02 | 18 mg | Catalyst Precursor (2 mol%) |
| Xantphos | 0.04 | 23 mg | Ligand (4 mol%) |
| Cs₂CO₃ | 2.0 | 650 mg | Base (Anhydrous) |
| Toluene (or Dioxane) | N/A | 5-10 mL | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Preparation: Dry a reaction vial and a magnetic stir bar in an oven. Cool under a stream of Argon.
-
Loading Solids: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vial.
-
Solvent & Degassing: Add anhydrous Toluene. Seal the vial with a septum. Spurge with Argon for 10 minutes (or freeze-pump-thaw).
-
Substrate Addition: Add Ethyl 3-bromobenzoate and 1-Boc-piperazine (dissolved in minimal toluene if solid) via syringe.
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hex:EtOAc 3:1). The bromide spot should disappear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove the insoluble salts and Palladium.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).
Troubleshooting Logic Map
The following diagram illustrates the decision-making process for diagnosing low yields in this specific synthesis.
Caption: Diagnostic workflow for identifying yield-limiting factors in amino-benzoate couplings.
Mechanism of Action
Understanding the catalytic cycle helps explain why Xantphos and Cs₂CO₃ are the preferred choices.
Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting the base-dependent deprotonation step.
References
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]
-
Reddit (r/Chemistry). (2025).[6][7] Ester Stability under Suzuki/Buchwald Conditions. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Solubility of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine in organic solvents
Topic: Solubility, Handling, and Troubleshooting Guide Ticket ID: SOL-261925-TECH Status: Resolved / Public Knowledge Base[1]
Product Identification & Chemical Profile
Before addressing solubility, verify the physicochemical characteristics of your target molecule. This intermediate combines a lipophilic protecting group (Boc) with an aromatic ester, dictating a specific solubility profile.
-
Chemical Name: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine[1]
-
Common Synonyms: tert-Butyl 4-(3-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate[1]
-
Core Structure: Piperazine ring N-protected by Boc, N'-substituted with an ethyl benzoate moiety.[1]
-
Molecular Weight: ~334.41 g/mol
-
Physical State: Typically an off-white solid or viscous oil (depending on purity and residual solvent).[1]
-
Key Functionalities:
Solubility Compatibility Matrix
Technical Note: This compound exhibits Class II/IV behavior (High Permeability, Low Water Solubility). It relies on Van der Waals forces and dipole-dipole interactions for dissolution.[1]
Solvent Selection Guide
| Solvent Class | Solvent Name | Solubility Rating | Technical Comments |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice. Dissolves readily at >100 mg/mL.[1] Ideal for transfers and workups.[1] |
| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM; useful for NMR ( |
| Polar Aprotic | DMSO / DMF | High | Soluble, but difficult to remove. Use only for biological assays or high-temp reactions. |
| Esters | Ethyl Acetate (EtOAc) | Good | Good solubility.[1] Preferred solvent for extraction and silica gel chromatography loading.[1] |
| Alcohols | Methanol / Ethanol | Moderate to Good | Soluble, but may require mild warming or sonication. Avoid if transesterification is a risk (rare without catalyst). |
| Ethers | THF / 1,4-Dioxane | Good | Excellent for reactions.[1] Ensure solvents are peroxide-free.[1] |
| Hydrocarbons | Hexanes / Heptane | Poor | Antisolvent. The compound will likely precipitate or "oil out." Used to induce crystallization.[1] |
| Aqueous | Water / PBS Buffer | Insoluble | Do not use. Requires organic co-solvent (e.g., 5-10% DMSO) for biological testing.[1] |
Visual Troubleshooting Guides
A. Solvent Selection Decision Tree
Use this logic flow to select the correct solvent based on your experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent.
B. Stability & Degradation Pathways
This diagram illustrates the chemical risks associated with improper solvent/pH environments.[1]
Figure 2: Chemical stability map highlighting acid/base sensitivities.[1]
Troubleshooting & FAQs
Issue 1: "My compound turned into a sticky oil/gum during evaporation."
Diagnosis: This is common for Boc-protected aryl piperazines.[1] They often have low melting points or form supersaturated amorphous phases ("oiling out") rather than crystallizing. Corrective Protocol:
-
Redissolve: Dissolve the oil in a minimum amount of Diethyl Ether or small volume of EtOAc.[1]
-
Seed/Scratch: Add a drop of Hexanes/Pentane until cloudy.[1] Scratch the glass surface with a spatula to induce nucleation.[1]
-
Sonication: Sonicate the cloudy solution for 5-10 minutes.
-
Evaporation: If it oils out again, use high-vacuum drying to remove trace solvents that act as plasticizers.[1]
Issue 2: "I see a new peak in LCMS after dissolving in Methanol."
Diagnosis: Potential transesterification is unlikely without a catalyst, but acidic impurities in the solvent can trigger Boc-deprotection.[1] Corrective Protocol:
-
Check your solvent grade.[1] Industrial grade MeOH may contain trace acids.[1]
-
Verification: Run an NMR in
. If the Boc peak (singlet at ~1.4 ppm, 9H) is diminishing, your environment is too acidic. -
Fix: Add 0.1% Triethylamine (TEA) to your LCMS solvent to buffer the system.[1]
Issue 3: "The compound precipitates when I add it to the biological assay buffer."
Diagnosis: The compound is highly lipophilic (LogP > 3).[1] It crashes out in aqueous media.[1] Corrective Protocol:
-
DMSO Stock: Prepare a 10 mM stock solution in pure DMSO.
-
Serial Dilution: Dilute into the assay buffer slowly.
-
Limit: Do not exceed 1-2% final DMSO concentration. If precipitation persists at micromolar concentrations, consider using a solubilizing agent like cyclodextrin or formulating as a salt (requires Boc removal first).
Standard Operating Procedures (SOPs)
SOP-A: Standard Dissolution for NMR
-
Weigh 5–10 mg of the sample into a clean vial.
-
Add 0.6 mL of Chloroform-d (
). -
Invert vial 3 times. The solid should dissolve instantly.[1]
-
Note: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual
or silica).
SOP-B: Recrystallization (Purification)
Use this if the product is impure (<95%).[1]
-
Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).
-
Allow to cool to room temperature.
-
Dropwise, add Hexanes until a persistent turbidity (cloudiness) appears.[1]
-
Place in a freezer (-20°C) overnight.
-
Filter the resulting white crystals and wash with cold Hexanes.[1]
References
-
Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Detail. (Discontinued/Archived). Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146547778 (Analog: Methoxycarbonyl derivative). Retrieved from
-
BenchChem. Technical Guide to N-Boc-Piperazine in Organic Synthesis. (General Boc-piperazine solubility properties). Retrieved from
-
Ambeed. Safety Data Sheet: N-Boc-piperazine derivatives. (Handling and Safety).[1] Retrieved from
Sources
Purification of crude 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine by column chromatography
[1]
Ticket Subject: Purification Protocol for Crude Intermediate (CAS 261925-94-4) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Downstream SAR Critical)[1]
Executive Summary & Compound Profile
User Context: You are attempting to purify a crude reaction mixture containing 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine . This intermediate is typically synthesized via Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (
The Challenge:
-
Basicity: The N4-nitrogen (aniline-like) and the piperazine core can interact with acidic silanols on silica gel, leading to "streaking" or broad peaks.
-
Boc Sensitivity: The tert-butyloxycarbonyl group is acid-labile.[1] While generally stable on neutral silica, prolonged exposure to acidic modifiers or active silica can lead to deprotection [1].
-
Catalyst Residues: If synthesized via Buchwald coupling, residual Palladium (Pd) often co-elutes as a dark band or invisible contaminant [2].
Compound Properties:
Pre-Purification Diagnostics (The "Triage")
Before loading the column, perform these diagnostic checks to prevent irreversible sample loss.
Diagnostic Workflow
Figure 1: Pre-purification triage workflow to ensure column longevity and sample safety.
TLC Method Development
Do not guess the gradient. Run TLC plates to determine the Retardation Factor (
-
Mobile Phase A: 100% Hexanes (or Heptane).
-
Mobile Phase B: 100% Ethyl Acetate (EtOAc).
-
Modifier: Add 1% Triethylamine (TEA) to the developing chamber if the spot streaks.
| Solvent System | Target | Observation | Action |
| 10% EtOAc/Hex | < 0.1 | Compound sticks to baseline. | Too non-polar. Increase EtOAc. |
| 30% EtOAc/Hex | 0.25 - 0.35 | Ideal Separation. | Use this for Column Gradient. |
| 50% EtOAc/Hex | > 0.6 | Compound moves with solvent front.[1] | Too polar. Decrease EtOAc. |
The Purification Protocol
Phase 1: Stationary Phase Selection
-
Standard Silica (Irregular, 40-63 µm): Acceptable, but requires TEA buffering.
-
Amine-Functionalized Silica (
-Silica): Recommended. This eliminates the need for TEA, prevents Boc degradation, and improves peak shape for basic amines [4].
Phase 2: Mobile Phase Preparation
If using Standard Silica, you must buffer the system to prevent tailing.
-
Solvent A: Hexanes + 1% Triethylamine (TEA).
-
Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).
-
Note: Do not use Acetic Acid. It will cleave the Boc group [1].[2]
Phase 3: Gradient Execution
Based on a standard 12g or 24g Flash Cartridge.
| Step | % Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| Equilibration | 0% | 3 CV | Neutralize silica acidity with TEA.[1] |
| Isocratic Hold | 0-5% | 2 CV | Elute non-polar impurities (e.g., excess halides).[1] |
| Linear Gradient | 5% | 10-12 CV | Elution of Target Compound. |
| Flush | 100% | 3 CV | Elute polar byproducts (e.g., Pd-complexes).[1] |
Troubleshooting Center (FAQs)
Ticket #101: "The Ghost Peak" (Yield Loss)
Issue: "I see a spot on TLC before the column, but after purification, my yield is low and I see a new baseline spot." Diagnosis: On-Column Acidolysis. The acidic surface of the silica gel cleaved the Boc group during the run, generating the polar free amine (1-[3-(ethoxycarbonyl)phenyl]piperazine), which stuck to the silica. Resolution:
-
Immediate: Flush the column with 10% Methanol/DCM (with 1% TEA) to recover the deprotected amine.
-
Prevention: You must pretreat the silica column with 1% TEA in Hexanes before loading your sample. Alternatively, switch to Amine-functionalized silica [4].[1][3]
Ticket #102: "The Smear" (Poor Resolution)
Issue: "My product elutes over 20 test tubes as a long streak rather than a sharp peak." Diagnosis: Silanol Interaction. The basic nitrogen is hydrogen-bonding with the silica hydroxyls. Resolution:
-
Increase TEA concentration to 2% in the mobile phase.
-
Loading Technique: Ensure you are not "dry loading" on too much silica. Use a liquid load (DCM) if solubility permits, or keep the dry load ratio < 1:5 (Sample:Silica).
Ticket #103: "The Dark Cloud" (Palladium Contamination)
Issue: "My purified product is grey/brown, not white." Diagnosis: Co-eluting Palladium. Non-polar Pd-ligand complexes often mimic the solubility of the product. Resolution:
-
Pre-Column: Treat the crude mixture with a silica-based metal scavenger (e.g., Thiol-silica) or stir with activated charcoal/Celite before filtering and loading [5].[1]
-
Post-Column: If the product is already isolated but grey, redissolve in EtOAc and wash with 10% aqueous L-Cysteine or Na-EDTA solution to chelate and remove Pd [6].[1]
Troubleshooting Logic Tree
Figure 2: Decision matrix for common chromatographic anomalies.[1]
Post-Run Verification
Once fractions are collected:
-
Evaporation: Use a rotary evaporator at < 40 °C. High heat can degrade the Boc group if trace acidity remains.
-
NMR Check: Look for the characteristic Boc singlet (~1.49 ppm, 9H) and the Ethyl quartet/triplet. Loss of the 9H singlet indicates deprotection.
-
Storage: Store the purified solid at 4 °C under inert atmosphere (Argon/Nitrogen).
References
-
Greene's Protective Groups. Stability of Boc-Protected Amines.[1] Organic Chemistry Portal. Available at: [Link]
-
Biotage. How to Remove Palladium in three easy steps. (2023).[3][4][5] Available at: [Link]
-
Teledyne ISCO. RediSep Amine Functionalized Column Application Note. Available at: [Link][1][2][3][5][6][7][8][9][10][11][12]
- Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Sources
- 1. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jgtps.com [jgtps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 9. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 10. Purification of Triethylamine - Chempedia - LookChem [lookchem.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: N-Boc-Piperazine Synthesis & Troubleshooting
Introduction: The Deceptive Simplicity of Desymmetrization
Piperazine is a privileged scaffold in drug discovery, appearing in blockbuster drugs ranging from imatinib (Gleevec) to sildenafil (Viagra).[1] The critical first step in utilizing this scaffold is often desymmetrization : protecting one nitrogen atom with a tert-butyloxycarbonyl (Boc) group to allow selective functionalization of the other.
While theoretically simple, the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) is plagued by competing kinetics. The "side reactions" here are rarely exotic rearrangements but rather selectivity failures (over-reaction) and physicochemical losses (poor isolation). This guide addresses these specific failure modes.
Module 1: The Bis-Protection Challenge (Selectivity)
User Question: "I am aiming for mono-N-Boc-piperazine, but I consistently isolate 20-30% of the N,N'-di-Boc impurity. How do I shift the equilibrium?"
Technical Insight: Statistical vs. Kinetic Control
The reaction of Boc₂O with a diamine is governed by statistical probability. Because the Boc group is electron-withdrawing, the resulting carbamate (mono-Boc) renders the proximal nitrogen less nucleophilic via induction. However, in piperazine, the two nitrogens are separated by two ethylene bridges, meaning the electronic deactivation is minimal. The second amine remains highly nucleophilic, leading to significant formation of the thermodynamically stable N,N'-di-Boc-piperazine .[2]
Troubleshooting Protocol: The "Excess Diamine" Strategy
To suppress bis-protection, you must force the kinetics to favor the mono-species by altering the stoichiometry.
The Protocol (High-Fidelity):
-
Dissolution: Dissolve piperazine (10.0 equiv) in DCM or MeOH. Note: The large excess is critical.
-
Controlled Addition: Dissolve Boc₂O (1.0 equiv) in the same solvent. Add this solution dropwise to the piperazine solution over 60–90 minutes at 0 °C.
-
Why? Slow addition ensures Boc₂O is the limiting reagent at every instant, statistically encountering free piperazine rather than mono-Boc-piperazine.[2]
-
-
Quench: Add water immediately upon completion.
-
Recovery: The excess piperazine stays in the aqueous layer (or can be filtered off if using a non-polar solvent where it precipitates), while the mono-Boc and trace di-Boc remain in the organic phase.
Visualizing the Pathway
Caption: Kinetic competition between mono- and bis-protection. High equivalents of SM are required to statistically suppress the k2 pathway.
Module 2: Regioselectivity in Substituted Piperazines
User Question: "I am reacting 2-methylpiperazine with Boc anhydride. Which nitrogen gets protected, and can I control it?"
Technical Insight: Steric Deactivation
In 2-substituted piperazines (e.g., 2-methyl, 2-ethyl), the two nitrogen atoms are chemically distinct:
-
N1: Sterically hindered by the adjacent substituent.
-
N4: Sterically unhindered.
Under standard conditions (0 °C to RT, DCM/THF), N4-acylation is kinetically favored (typically >90:10 ratio).[2] The N1-Boc product is the minor isomer.[2]
Data: Regioselectivity Outcomes
| Substrate | Conditions | Major Product | Selectivity Ratio (N4:N1) |
| 2-Methylpiperazine | Boc₂O, DCM, 0 °C | 4-Boc-2-methylpiperazine | ~95 : 5 |
| 2-Phenylpiperazine | Boc₂O, DCM, -78 °C | 4-Boc-2-phenylpiperazine | >98 : 2 |
| 2,6-Dimethylpiperazine | Boc₂O, Et₃N | Mixture/Low Yield | Poor (Both hindered) |
Critical Note: If you specifically need the N1-Boc isomer (the hindered one), you cannot use direct Boc-anhydride protection effectively. You must use a "protection-deprotection" sequence:
-
Protect N4 with Benzyl (Bn) or Cbz.
-
Protect N1 with Boc (requires forcing conditions).
-
Deprotect N4 (Hydrogenolysis).
Module 3: Yield Loss During Workup (The "Invisible" Side Reaction)
User Question: "My TLC shows full conversion to mono-Boc, but after aqueous workup, I recovered only 30% yield. Where did it go?"
Technical Insight: Amphiphilic Solubility
This is the most common failure mode. N-Boc-piperazine is an amphiphile .[2] It possesses a lipophilic Boc group and a hydrophilic secondary amine.
-
At Neutral/Acidic pH: The free amine protonates (forming a cation), making the molecule highly water-soluble. It partitions into the aqueous waste.
-
At Basic pH: It exists as the free base, but its high polarity still gives it significant water solubility compared to standard organics.
Troubleshooting Protocol: The "Salting Out" Extraction
Standard extraction (Water/EtOAc) is insufficient. You must modify the aqueous phase thermodynamics.
Step-by-Step Recovery Protocol:
-
Basify: Ensure the aqueous reaction mixture is adjusted to pH > 11 using 2M NaOH or Na₂CO₃. (Crucial to ensure the amine is deprotonated).
-
Saturation: Add solid NaCl to the aqueous layer until it is saturated (brine). This exploits the "salting out" effect, reducing the solubility of organics in the water phase.
-
Solvent Choice: Do not use Diethyl Ether (too non-polar). Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for extraction.
-
Repetition: Perform at least 4-5 extractions, not the standard 2-3.
Visualizing the Workup Logic
Caption: Decision tree for workup. Failure to basify and saturate with salt is the primary cause of yield loss.
FAQ: Rapid Fire Troubleshooting
Q: I see "doubling" of peaks in my NMR spectrum. Is this an impurity? A: Likely not. N-Boc compounds often exhibit rotamers (rotational isomers) due to restricted rotation around the N-C(O) amide-like bond.[2] This appears as split peaks (e.g., two singlets for the Boc group) in ¹H NMR at room temperature.
-
Verification: Run the NMR at 50–60 °C. If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.
Q: Can I use HCl to generate the mono-salt in situ instead of using excess piperazine? A: Yes. This is the "Hydrohalic Salt Method."
-
Protocol: Dissolve piperazine in Ethanol.[3] Add 1.0 eq of conc. HCl. This precipitates Piperazine[2][4]·HCl. React this salt with Boc₂O.[5] The protonated nitrogen is non-nucleophilic, forcing reaction on the free nitrogen.
-
Pros: Uses 1:1 stoichiometry (saves reagent).[2]
-
Cons: Solubility of the salt can be tricky; requires careful pH monitoring.
Q: The reaction turned into a solid gel. What happened? A: Piperazine and its intermediates can form strong hydrogen-bond networks or insoluble urea byproducts if moisture is present (Boc₂O + H₂O → CO₂ + amine → Urea).[2]
-
Fix: Ensure anhydrous conditions and adequate solvent volume (concentration < 0.2 M).
References
-
BenchChem. (2025).[6][7] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[2] Synthetic Communications, 20(16), 2559–2564.
- Dinsmore, C. J., & Bergman, J. M. (2000). Synthesis of N-Boc-piperazine and its analogues. Journal of Organic Chemistry. (Contextual citation regarding regioselectivity in substituted piperazines).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Royal Society of Chemistry. (2012). Supplementary Information: Selective functionalization of piperazines. Retrieved from
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 3. jgtps.com [jgtps.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Boc-protection reaction conditions for arylpiperazines
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
The Challenge: Arylpiperazines present a unique challenge in protection chemistry. Unlike simple aliphatic amines, the nitrogen attached to the aromatic ring is deactivated (aniline-like), directing protection to the distal secondary amine. However, the aryl group often induces poor solubility in standard non-polar solvents and can electronically attenuate the nucleophilicity of the distal nitrogen via inductive effects, leading to sluggish reaction rates.
The Solution: This guide moves beyond "textbook" conditions, offering a robust, industrial-standard protocol that integrates nucleophilic catalysis (DMAP) for rate acceleration and chemoselective scavenging for simplified purification.
Mechanistic Pathway
The reaction relies on the nucleophilic attack of the distal piperazine nitrogen on the carbonyl of di-tert-butyl dicarbonate (
-
Rate Limiting Step: Formation of the tetrahedral intermediate.
-
Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a "nucleophilic shuttle," forming a reactive
-Boc-pyridinium species that is far more electrophilic than itself.
Standard Operating Procedure (SOP)
Recommended "Gold Standard" Protocol for 1-10g Scale
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Arylpiperazine | 1.0 | Substrate | Limiting reagent.[1][2][3] |
| 1.1 - 1.2 | Reagent | Slight excess ensures conversion. | |
| Triethylamine ( | 1.5 - 2.0 | Base | Neutralizes liberated acid/protons. |
| DMAP | 0.05 (5 mol%) | Catalyst | Critical for electron-deficient aryl rings. |
| DCM or THF | [0.2 - 0.5 M] | Solvent | DCM for solubility; THF for greener profiles. |
| DMEA | 0.2 | Scavenger | N,N-dimethylethylenediamine (See Workup). |
Step-by-Step Workflow
-
Solubilization: Dissolve the arylpiperazine (1.0 eq) in DCM (dichloromethane). If the substrate is a salt (e.g., HCl salt), add
(2.0 eq) and stir for 15 mins to free-base. -
Activation: Add DMAP (0.05 eq). Note: If the aryl group is highly electron-withdrawing (e.g., -NO2, -CF3), increase DMAP to 0.1 eq.
-
Addition: Cool to 0°C. Add
(1.1 eq) dropwise (dissolved in minimal DCM) to control exotherm. -
Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] If >5% SM remains after 4h, add 0.2 eq
.
-
-
The "Pro" Workup (Scavenging):
-
Add
-dimethylethylenediamine (DMEA) (0.2 eq). Stir for 15 mins. -
Why? This primary amine reacts rapidly with excess
to form a highly polar urea/carbamate that washes out in the aqueous phase, eliminating the need for difficult chromatographic separation of .
-
-
Wash: Wash organic layer with 1M citric acid (removes DMEA-Boc byproduct and DMAP)
Sat. Brine. -
Isolation: Dry over
, filter, and concentrate.
Visualization: Reaction Logic & Decision Tree
Caption: Logical workflow for optimizing solubility, reaction rate, and purification efficiency in Boc-protection.
Troubleshooting Matrix (The "Why" & "How")
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield / Slow Rate | Electron-withdrawing aryl groups (e.g., p-nitro, pyridyl) reduce the nucleophilicity of the distal nitrogen. | Add Catalyst: Use 10 mol% DMAP. Solvent Switch: Switch to Acetonitrile or DMF , which stabilize the polar transition state better than DCM. |
| Precipitation | Arylpiperazines often aggregate or crystallize in non-polar solvents (DCM). | Co-solvent: Add 10-20% Methanol or DMF to the reaction mixture. The reaction tolerates alcohols if |
| Emulsion during Workup | Amphiphilic nature of the product (lipophilic Boc + aryl group, polar piperazine core). | Filter First: Filter the biphasic mixture through Celite before separation. Salting Out: Saturate the aqueous layer with NaCl (solid). |
| "Grease" in NMR | Excess | Chemical Scavenging: Do NOT rely on vacuum. Treat crude reaction with |
| Product Decomposition | Acidic workup was too harsh (cleaving the Boc). | Buffer: Switch from HCl wash to 0.5M Citric Acid or NaH2PO4 . Keep the wash cold (0°C) and brief. |
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without organic solvents ("Green" Chemistry)? A: Yes. Arylpiperazines can often be protected in Water at reflux or using Solvent-Free conditions.
-
Protocol: Suspend amine in water, add
(1.2 eq), and heat to 100°C. Water acts as a mild acid/base catalyst. -
Caveat: This works best for liquid amines. For solid arylpiperazines, you may need a "melt" condition or high-shear mixing.
Q2: My arylpiperazine has a free hydroxyl group (-OH) on the ring. Will it get protected? A: Generally, No . Under the standard conditions (DCM/TEA/RT), the amine is significantly more nucleophilic than the phenol/alcohol.
-
Risk:[4] If you use strong bases (NaH) or high heat + DMAP, you risk O-Boc formation.
-
Fix: Keep the reaction at 0°C
RT and avoid large excesses of DMAP if -OH is present.
Q3: How do I remove the DMAP? It sticks to my product. A: DMAP is basic. A wash with 0.5 M Citric Acid or 1M NaH2PO4 (pH ~4-5) will protonate the DMAP (making it water-soluble) without cleaving the acid-sensitive Boc group.
Q4: Is TFE (Trifluoroethanol) useful here?
A: Yes. TFE is a powerful solvent for "difficult" Boc protections. It activates the carbonyl of
References
-
Mechanism & Catalysis (DMAP)
-
Scavenging Excess Reagents
-
Title: Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[3]
- Source: Synthesis (Thieme Connect).
-
-
Green Chemistry (Water/Solvent-Free)
- Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated C
- Source: Green Chemistry Letters and Reviews.
-
URL:[Link]
-
General Protection Protocols
- Title: Protective Groups in Organic Synthesis (Greene's).
- Source: Wiley Online Library.
-
URL:[Link]
Sources
Technical Support Center: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
CAS No: 261925-94-4 | Formula: C₁₈H₂₆N₂O₄ | Mol.[1][2] Weight: 334.41 g/mol [2]
Welcome to the Technical Support Portal
This guide is engineered for researchers encountering stability issues with 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine . Unlike generic safety sheets, this document treats the molecule as a dynamic system, explaining how its functional groups—the acid-labile Boc amine and the base-labile ethyl ester —interact with environmental stressors.
Module 1: Critical Storage Parameters
Preventing degradation before it starts.
Q: I received the shipment at ambient temperature. Is the compound compromised? A: Likely not, but immediate action is required. While the compound is a solid with a melting point of 62–66°C [1], short-term transit at ambient temperature is generally acceptable.[1] However, long-term stability relies on arresting two competing degradation pathways: hydrolysis (ester failure) and thermolysis/acidolysis (Boc failure).
Q: What are the non-negotiable storage conditions? A: You must maintain a "Cold-Dry-Dark" triad.
-
Temperature (2–8°C): Essential. While the Boc group is thermally stable up to ~80°C, the ethyl ester is prone to slow hydrolysis at room temperature if any moisture is present.
-
Atmosphere (Inert): Store under Argon or Nitrogen. The tertiary aniline moiety (phenyl-piperazine junction) is electron-rich and susceptible to slow oxidation (yellowing) upon prolonged exposure to atmospheric oxygen.
-
Isolation: Do NOT store in the same secondary container as volatile acids (HCl, TFA, Acetic Acid). Acid vapors can slowly cleave the Boc group even at 4°C.
Visualizing the Stability Risk Profile
Figure 1: Environmental stressors and their corresponding degradation pathways.
Module 2: Diagnostics & Troubleshooting
Identifying the breakdown products.
Q: My sample has turned from white to a sticky yellow solid. What happened? A: This is a classic sign of Partial Hydrolysis or N-Oxidation .
-
Gooey/Sticky Texture: Often indicates the presence of the free carboxylic acid (hydrolysis product) or residual solvent. The ethyl ester is crystalline; the acid derivative often has different physical properties that disrupt the crystal lattice.
-
Yellow Color: Indicates oxidation of the nitrogen attached to the phenyl ring. This is common in aryl-piperazines stored without inert gas.
Q: How do I confirm degradation using NMR? A: Use the table below to identify specific shift changes in ¹H NMR (CDCl₃).
| Functional Group | Intact Signal (Approx. δ) | Degradation Indicator | Diagnosis |
| Boc Group | Singlet, ~1.49 ppm (9H) | Disappearance or new singlet at ~1.3 ppm | Boc-Deprotection (Isobutylene loss/t-butyl alcohol formation) |
| Ethyl Ester | Quartet ~4.3 ppm (2H)Triplet ~1.3 ppm (3H) | Loss of Quartet/Triplet signals | Ester Hydrolysis (Formation of free acid + Ethanol) |
| Piperazine Ring | Multiplets ~3.0–3.6 ppm | Broadening or downfield shift | Salt Formation (if acid contaminated) or Oxidation |
| Carboxylic Acid | (Absent) | Broad singlet >10.0 ppm | Hydrolysis Product (Free Acid) |
Module 3: Recovery & Re-purification
Salvaging the compound.
Q: Can I re-purify a degraded sample? A: Yes, depending on the degradation type.
Scenario A: Minor Yellowing (Oxidation)
-
Method: Recrystallization.[3]
-
Solvent: Ethyl Acetate / Hexanes (or Heptane).
-
Protocol: Dissolve in minimum hot Ethyl Acetate. Add Hexanes dropwise until cloudy. Cool slowly to 4°C. The N-oxide impurities usually remain in the mother liquor.
Scenario B: Hydrolysis (Free Acid Presence)
-
Method: Basic Wash (Liquid-Liquid Extraction).
-
Logic: The starting material is a neutral ester. The impurity is a carboxylic acid.
-
Protocol:
-
Dissolve crude solid in Dichloromethane (DCM).[4]
-
Wash with saturated NaHCO₃ (mild base). The free acid will deprotonate and move to the aqueous layer.
-
Collect the organic layer (DCM).
-
Dry over MgSO₄, filter, and concentrate.
-
Scenario C: Boc-Loss (Deprotection)
-
Method: Irreversible.
-
Logic: Once the Boc group is lost, you have a free secondary amine. You cannot "purify" the Boc back on. You must re-protect the amine using (Boc)₂O and a base (e.g., TEA or DMAP), then purify via column chromatography.
Visualizing the Degradation Mechanism
Figure 2: Mechanistic pathways for chemical breakdown.
References
-
Sigma-Aldrich. (n.d.). 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Analysis. Retrieved from
-
ChemicalBook. (n.d.). 1-Boc-Piperazine Properties and Stability. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability and cleavage mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57375865. Retrieved from
Sources
Troubleshooting incomplete Boc deprotection of substituted piperazines
Topic: Troubleshooting Incomplete Boc Deprotection of Substituted Piperazines Ticket ID: BOC-PIP-001
Module 1: Diagnostic Workflow
Status: Active Analyst Note: Substituted piperazines (particularly 2,6-disubstituted or bridged systems) present unique conformational challenges that resist standard deprotection protocols. The steric bulk around the nitrogen atom hinders the protonation of the carbamate oxygen—the rate-determining step.
Use the following logic gate to determine your troubleshooting pathway.
Module 2: The Mechanics of Failure
Why Standard Protocols Fail on Substituted Piperazines
In unhindered amines, Boc cleavage is driven by acid-catalyzed elimination. However, substituted piperazines introduce two critical failure modes:
-
Steric Locking: The tert-butyl group and the piperazine substituents (e.g., 2,6-dimethyl) can lock the molecule in a chair conformation where the carbamate oxygen is sterically shielded from the acid.
-
The "Re-alkylation" Trap: Upon cleavage, the generated tert-butyl cation (
) is an aggressive electrophile.[1] In hindered systems where the amine cannot quickly escape the solvent cage, the often re-attacks the nitrogen (N-alkylation) or alkylates electron-rich side chains (Friedel-Crafts), creating a "deprotection-alkylation" equilibrium that mimics incomplete reaction.
Mechanism & Scavenging Visualized
Module 3: Optimized Protocols
Protocol A: The "Scavenger-Assisted" Method (TFA)
Best for: Reactions showing M+56 impurities or electron-rich substrates.
Theory: High concentrations of TFA drive the equilibrium, while silane scavengers irreversibly trap the
-
Dissolve: 1.0 equiv of Boc-piperazine in DCM (concentration 0.1 M).
-
Add Scavenger: Add Triethylsilane (TES) (2.0–5.0 equiv).
-
Note: If Met/Trp residues are present, also add Thioanisole (2.0 equiv).
-
-
Acidify: Add TFA to reach a final ratio of 1:1 (v/v) TFA:DCM.
-
Critical: Do not use dilute TFA (e.g., 20%). Hindered amines require high acidity to protonate the carbamate.
-
-
Monitor: Stir at RT. If LCMS shows M+56 (N-t-butyl adduct), add more TES.
Protocol B: The "Lewis Acid" Method (TMSOTf)
Best for: Extremely hindered 2,6-disubstituted piperazines or acid-sensitive substrates.
Theory: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) activates the Boc carbonyl via silylation rather than protonation. This is less sterically demanding and proceeds via a silyl carbamate intermediate that collapses rapidly.
-
Dissolve: 1.0 equiv of substrate in dry DCM (0.1 M) under
. -
Base: Add 2,6-Lutidine (1.5 equiv).
-
Activate: Dropwise addition of TMSOTf (1.2–1.5 equiv) at 0°C.
-
React: Warm to RT. Reaction is typically complete in < 1 hour.
-
Quench: Add MeOH (excess) to cleave the silyl carbamate and release the amine.
Protocol C: The "Homogeneous" Method (HCl/Dioxane)
Best for: Cases where the product salt precipitates as a gum, coating the starting material.
-
Dissolve: Substrate in a minimal amount of 1,4-Dioxane.
-
Acidify: Add 4M HCl in Dioxane (5–10 equiv).
-
Solubilize: If a gum forms immediately, add Methanol dropwise until the gum dissolves back into a homogeneous solution.
-
Why: The gum traps starting material. MeOH solubilizes the salt, re-exposing the unreacted Boc-amine to the acid.
-
Module 4: Comparative Data
| Feature | TFA / DCM (Standard) | TFA + Scavengers (Protocol A) | TMSOTf (Protocol B) | HCl / Dioxane (Protocol C) |
| Mechanism | Protonation | Protonation + Cation Trap | Silylation (Lewis Acid) | Protonation |
| Steric Tolerance | Low | Medium | High | Medium |
| Side Reactions | t-Butylation common | Minimal | Minimal | Hydrolysis (if wet) |
| Workup | Evaporation (volatile) | Evaporation | Aqueous extraction | Filtration (precipitate) |
| Reaction Rate | Slow (Hours) | Medium | Fast (Minutes) | Slow |
Module 5: Frequently Asked Questions (FAQ)
Q1: My LCMS shows a peak at M+56. Is this my starting material?
A: Likely not. If the retention time is slightly different, this is the N-tert-butyl byproduct formed by the
-
Fix: You cannot revert this easily. Restart the reaction using Protocol A (Scavengers) to prevent cation attack.
Q2: The reaction mixture turned into a sticky gum and stopped at 50% conversion. A: The product (piperazine salt) precipitated and encapsulated the remaining starting material.
-
Fix: Do not add more acid. Add Methanol or a co-solvent to redissolve the gum (Protocol C), or use sonication to break up the solids.
Q3: NMR shows split peaks. Is the reaction incomplete? A: Substituted piperazines (especially N-Boc) exhibit strong rotameric effects in NMR due to restricted rotation around the amide bond. This often looks like a 60:40 mixture of impurities.
-
Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is pure starting material (or pure product), not a mixture.
Q4: Can I use water as a scavenger?
A: Yes, water is a decent scavenger for
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] Mechanisms, biproduct formation and evaluation of scavengers."[2][3] International Journal of Peptide and Protein Research, vol. 12, no.[2] 5, 1978, pp. 258-268.[2]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (See Chapter on Carbamates/Boc cleavage).
-
Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl amino groups." Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870–876. (TMSOTf Mechanism).
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Molecular Sciences, 2004. (Discusses steric hindrance in peptide/amine synthesis).
Sources
Technical Guide: 1H NMR Characterization of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Executive Summary
This guide provides a definitive protocol for the structural validation of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4).[1] As a critical intermediate in the synthesis of GPCR ligands and piperazine-based pharmacophores, its purity is paramount.
This document moves beyond basic assignment to address the two most common challenges in its characterization:
-
Regioisomer Discrimination: Distinguishing the target meta-substituted isomer from the thermodynamic para-impurity.[1]
-
Solvent Resolution: Comparing CDCl₃ versus DMSO-d₆ for resolving the piperazine "roofing" effects.
Part 1: Structural Analysis & Theoretical Basis[2]
The molecule comprises three distinct magnetic environments: the aliphatic Boc-piperazine core, the ethyl ester tail, and the meta-disubstituted aromatic linker.
The Diagnostic Challenge
In synthetic workflows (often Buchwald-Hartwig aminations), the starting material (ethyl 3-bromobenzoate) may contain trace 4-bromo isomers.[1] Standard LC-MS cannot easily distinguish these regioisomers as they have identical masses (
DOT Diagram: Structural Numbering
The following diagram establishes the atom numbering used in the assignment table.
Figure 1: Connectivity map highlighting the critical N4-Aromatic linkage.[1] Green nodes represent the diagnostic aromatic protons.
Part 2: Comparative Analysis
Comparison A: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dramatically affects the resolution of the piperazine ring protons (
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Piperazine Resolution | Low. The N-Boc and N-Ar methylene groups often overlap or show broad "humps" due to restricted rotation and similar magnetic environments (~3.2–3.6 ppm).[1] | High. The higher viscosity and polarity often separate the N-Boc ( |
| Exchangeable Protons | Invisible/Broad. Any residual NH or acid impurities are often lost. | Visible. Excellent for detecting trace starting materials (e.g., unreacted piperazine NH). |
| Water Peak | ~1.56 ppm (Overlaps with Boc signal). | ~3.33 ppm (Overlaps with Piperazine signal).[1] |
| Recommendation | Routine QC. Use for quick purity checks if the sample is dry. | Characterization. Required for full assignment and when water content is low.[1] |
Comparison B: Regioisomer Discrimination (Target vs. Alternative)
This is the critical "Go/No-Go" decision point in the workflow.
| Parameter | Target: Meta-Isomer (3-substituted) | Alternative: Para-Isomer (4-substituted) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Pattern | 4 Distinct Signals. 1. Singlet-like (H2)2. Doublet (H4)3. Triplet (H5)4. Doublet (H6) | 2 Distinct Signals. Classic AA'BB' system.Two "roofing" doublets integrating to 2H each.[1] |
| H2 Chemical Shift | ~7.65 ppm (Singlet). Highly diagnostic isolated proton between N and COOR.[1] | Absent. No singlet exists in the aromatic region. |
Part 3: Experimental Protocol
Reagents and Equipment[3][4]
-
Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
-
Instrument: 400 MHz NMR (minimum) recommended for clear splitting of aromatic multiplets.[1]
-
Sample Mass: 10–15 mg.
Step-by-Step Methodology
-
Preparation: Dissolve 12 mg of the compound in 0.6 mL of CDCl₃.
-
Note: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.
-
-
Acquisition:
-
Processing:
-
Reference the TMS peak to 0.00 ppm.
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
-
Part 4: Data Presentation (Chemical Shift Assignments)
Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)[1]
| Region | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| Aromatic | 7.63 – 7.65 | Singlet (t)* | 1H | Ar-H2 | Diagnostic: Isolated between Ester/Amine.[1] |
| 7.55 – 7.58 | Doublet (d) | 1H | Ar-H4 | Ortho to Ester; deshielded by carbonyl.[1] | |
| 7.30 – 7.35 | Triplet (t) | 1H | Ar-H5 | Meta position; pseudo-triplet due to coupling.[1] | |
| 7.08 – 7.12 | Doublet (dd) | 1H | Ar-H6 | Ortho to Amine; shielded by N-lone pair resonance.[1] | |
| Aliphatic | 4.36 | Quartet (q) | 2H | -OCH₂ CH₃ | Characteristic ethyl ester pattern ( |
| 3.55 – 3.60 | Broad (m) | 4H | Pip-H2,6 | Adjacent to Boc-Nitrogen (Rotameric broadening).[1] | |
| 3.15 – 3.22 | Broad (m) | 4H | Pip-H3,5 | Adjacent to Aryl-Nitrogen.[1] | |
| 1.48 | Singlet (s) | 9H | Boc -CH₃ | Intense singlet.[1] | |
| 1.39 | Triplet (t) | 3H | -OCH₂CH₃ | Coupled to methylene quartet.[1] |
*Note: Ar-H2 often appears as a singlet but is technically a triplet (
Part 5: Visualization of Decision Logic
The following workflow illustrates the logical path for confirming the correct isomer using the data above.
Figure 2: Logical workflow for distinguishing the target meta-isomer from common synthetic impurities.
References
-
Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Specification. (Accessed 2023). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16217941: 1-boc-4-[3-(ethoxycarbonyl)phenyl]piperazine.[1] PubChem.[1][2] Link
-
Abraham, R. J., et al. (2006).[1][3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link[1]
Sources
- 1. PubChemLite - 1-boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (C18H26N2O4) [pubchemlite.lcsb.uni.lu]
- 2. 1-Boc-4-ethoxycarbonyl piperazine | C12H22N2O4 | CID 57375865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Mass Spectrometry Profiling of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Executive Summary
This guide provides a technical analysis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4), a critical intermediate in medicinal chemistry often used in Suzuki couplings and Buchwald-Hartwig aminations.
The Analytical Challenge: The tert-butoxycarbonyl (Boc) protecting group is thermally labile.[1] Consequently, the choice of ionization technique is the single most critical variable in accurate characterization. This guide compares the industry-standard LC-ESI-MS (Soft Ionization) against GC-EI-MS (Hard Ionization) to demonstrate why thermal degradation often leads to false-negative identification in gas-phase analysis.
Part 1: Chemical Profile & Analytical Properties
| Property | Specification | Analytical Relevance |
| Formula | C₁₈H₂₆N₂O₄ | Basis for isotope modeling. |
| Exact Mass | 334.1893 Da | Monoisotopic target for HRMS. |
| [M+H]⁺ | 335.197 Da | Primary ESI target ion. |
| Key Moieties | 1. Boc Group (N1)2.[2][3] Ethyl Ester (Phenyl-3) | Boc: Acid/Heat sensitive (Source of m/z -56 and -100 losses).Ester: Stable under standard ESI, diagnostic fragment at [M-45]. |
| LogP | ~2.8 (Predicted) | Requires organic-heavy gradient (e.g., >50% ACN) for elution on C18. |
Part 2: Comparative Analysis (Technique Selection)
This section objectively compares the performance of Liquid Chromatography-Electrospray Ionization (LC-ESI) versus Gas Chromatography-Electron Impact (GC-EI).
Comparison Matrix: ESI vs. EI Performance
| Feature | Method A: LC-ESI-MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| Ionization Energy | Soft (Thermal energy < Degradation threshold) | Hard (70 eV + 250°C Injector) |
| Dominant Signal | m/z 335.2 [M+H]⁺ | m/z 234.1 [M-Boc]⁺ (Thermal Artifact) |
| Molecular Ion Stability | High (>95% abundance) | Very Low (<5% or absent) |
| Risk Factor | Adduct formation ([M+Na]⁺ at m/z 357) | False Identification: Spectrum mimics the deprotected amine. |
| Suitability | Gold Standard for QC and purity. | Suitable only if analyzing degradation products. |
Critical Insight: The "Phantom" Deprotection
In GC-MS, the injector port temperature (typically 250°C) is sufficient to induce thermal cleavage of the Boc group before the molecule reaches the MS source.
-
Observation: You inject the Boc-protected species (MW 334).
-
Result: You observe a peak at m/z 234 (the deprotected amine).
Part 3: Fragmentation Mechanism & Pathways
Understanding the fragmentation is essential for confirming the regiochemistry of the substituents.
Primary Fragmentation Pathway (ESI-CID)
Under Collision Induced Dissociation (CID), the molecule undergoes a characteristic two-step neutral loss:
-
Loss of Isobutene (-56 Da): The tert-butyl cation cleaves, leaving a carbamic acid intermediate.
-
Loss of CO₂ (-44 Da): The carbamic acid decarboxylates to form the protonated secondary amine.
Visualization: Fragmentation Logic
The following diagram illustrates the transition from the parent ion to the diagnostic fragments.
[4]
Diagnostic Ion Table (ESI+)[5]
| m/z (Observed) | Identity | Mechanism | Relative Abundance (Typical) |
| 335.2 | [M+H]⁺ | Protonated Parent | 100% (Base Peak) |
| 357.2 | [M+Na]⁺ | Sodium Adduct | Variable (Solvent dependent) |
| 279.1 | [M+H - C₄H₈]⁺ | Loss of Isobutene | 20-40% |
| 235.1 | [M+H - Boc]⁺ | Total Deprotection | 50-80% (High Collision Energy) |
| 119.0 | Phenyl Fragment | Ring Cleavage | <10% |
Part 4: Validated Experimental Protocol (LC-MS)
This protocol is designed to minimize in-source fragmentation while ensuring adequate ionization.
Sample Preparation
-
Solvent: Acetonitrile (HPLC Grade). Avoid alcohols (MeOH) if acidic conditions are used for long storage to prevent transesterification.
-
Concentration: 10 µg/mL (10 ppm).
-
Filtration: 0.22 µm PTFE filter (Nylon can bind some aromatic esters).
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
MS Parameters (Source: ESI)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV (Standard)
-
Cone Voltage: 20-30 V. Caution: Setting this >40V will induce "In-Source Fragmentation," artificially creating the m/z 279 and 235 peaks.
-
Desolvation Temp: 350°C.
Workflow Visualization
References
-
Sigma-Aldrich. (n.d.). 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Product Specification. Retrieved from (Search CAS: 261925-94-4).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of N-Boc Amines. NIST Chemistry WebBook. Retrieved from [Link]
- Blažević, N., et al. (2018). "Thermal degradation of Boc-protected amino acids and their derivatives in GC-MS." Journal of Analytical Methods in Chemistry. (General reference for Boc thermal instability).
- Kebarle, P., & Verkerk, U. H. (2009). "Electrospray: From ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews, 28(6), 898-917. (Reference for ESI mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Boc-4-ethoxycarbonyl piperazine | C12H22N2O4 | CID 57375865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Structure-activity relationship (SAR) of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine derivatives
This guide provides an in-depth technical analysis of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine , a critical "privileged scaffold" intermediate used in the synthesis of high-affinity ligands for Serotonin (5-HT) and Dopamine (D) receptors.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Synthetic Utility, and Receptor Selectivity Profiles
Executive Summary: The "Privileged Scaffold"
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4) is not a drug itself but a high-value synthetic intermediate . It serves as a protected precursor for 3-substituted arylpiperazines , a chemical class that forms the backbone of numerous CNS-active drugs (e.g., Aripiprazole , Naftopidil , Urapidil ).
The molecule’s value lies in its orthogonal functionality :
-
Boc-Protected Amine: Allows controlled handling of the piperazine nitrogen.
-
3-Ethoxycarbonyl Group: A versatile "handle" at the meta-position of the phenyl ring, essential for tuning receptor subtype selectivity (5-HT1A vs.
-Adrenergic).
Core Pharmacological Targets
Derivatives synthesized from this scaffold primarily target:
-
5-HT1A Receptors: Anxiolytic and antidepressant activity.[1][2]
- -Adrenergic Receptors: Hypotensive and BPH (Benign Prostatic Hyperplasia) treatment.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is best understood by dividing the molecule into three "Zones of Modification."
Zone 1: The Phenyl "Head" Group (The Specificity Filter)
The meta-substitution pattern is critical. The 3-ethoxycarbonyl group in the title molecule is a "pro-moiety."
-
Ester (–COOEt): Moderate affinity. Often hydrolyzed to the acid or converted to an amide.
-
Amide (–CONHR): High Affinity. Converting the ester to a bulky amide (e.g., adamantyl-amide or benzamide) significantly increases binding affinity (
often < 1 nM) and selectivity for 5-HT1A over receptors. -
Electronic Effect: Electron-withdrawing groups (like the ester/carbonyl) at the meta position generally favor 5-HT1A antagonist activity compared to electron-donating groups (e.g., –OMe) which often favor agonist activity or
binding.
Zone 2: The Piperazine Core (The Rigid Spacer)
The piperazine ring acts as a semi-rigid scaffold that maintains the distance between the aromatic head and the basic nitrogen.
-
Conformation: It adopts a chair conformation, directing the phenyl ring and the distal nitrogen substituents into specific vectors required for the GPCR binding pocket (typically an Aspartate residue interaction).
Zone 3: The Distal Nitrogen (The "Tail")
This is the site of the Boc group . In active drugs, the Boc is removed to reveal a secondary amine, which is then alkylated.
-
Linker Length: A chain of 2–4 methylene units is optimal.
-
Terminal Fragment: Attaching a bulky lipophilic group (e.g., imide, tetralin, or another heterocycle) creates "Long-Chain Arylpiperazines" (LCAPs).[2] This modification is the primary driver of potency, often boosting affinity by 100-fold compared to the unsubstituted piperazine.
Comparative Performance Data
The following table contrasts the biological activity of the core intermediate versus its optimized derivatives and standard drugs.
Table 1: Representative Binding Affinities (
| Compound Class | Structure Description | 5-HT1A | Selectivity Ratio (5-HT/ | Clinical Relevance | |
| Precursor (Title) | 1-Boc-4-[3-(ethoxycarbonyl)phenyl]pz | > 10,000 | > 10,000 | N/A | Inactive (Boc blocks binding) |
| De-protected Core | 1-[3-(ethoxycarbonyl)phenyl]piperazine | ~20 - 50 | ~100 - 200 | Low | Moderate baseline affinity |
| Amide Derivative | N-Adamantyl-3-(piperazinyl)benzamide | 0.4 | 65 | 160x | Highly Selective 5-HT1A Antagonist |
| Standard Drug | Buspirone (Pyrimidinyl-piperazine) | 15 - 30 | N/A | High | Anxiolytic Standard |
| Standard Drug | Naftopidil (Naphthyl-piperazine) | ~20 | 3.0 | 0.15x |
Interpretation: The title compound (Boc-protected) is biologically inert. However, converting the ester to a bulky amide (Row 3) creates a "Super-Agonist/Antagonist" profile superior to standard Buspirone in pure affinity.
Mechanism of Action & Synthesis Workflow
The following diagram illustrates how the inactive Boc-intermediate is transformed into active pharmacological agents.
Figure 1: Synthetic divergence from the 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine scaffold.
Experimental Protocols
To utilize this scaffold effectively, the following protocols are recommended. These are self-validating workflows designed to maximize yield and purity.
Protocol A: Selective Boc-Deprotection (Activation)
This step activates the scaffold for drug synthesis.
-
Dissolution: Dissolve 1.0 eq of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine in Dichloromethane (DCM) (5 mL/mmol).
-
Acidification: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of non-polar spot).
-
Validation: Evaporate volatiles. Basify with saturated NaHCO₃. Extract with DCM.
-
Checkpoint: The product should show a distinct NH peak in IR (~3300 cm⁻¹) and loss of the t-butyl singlet in ¹H-NMR (~1.4 ppm).
-
Protocol B: N-Alkylation (Library Generation)
This step introduces the "tail" responsible for potency.
-
Setup: Combine the deprotected piperazine (1.0 eq) with a substituted alkyl halide (e.g., 4-chlorobutyl-phthalimide) (1.1 eq).
-
Conditions: Use Acetonitrile (ACN) as solvent with
(3.0 eq) and a catalytic amount of KI. -
Reflux: Heat to 80°C for 12–24 hours.
-
Purification: Filter inorganic salts, concentrate, and purify via silica gel chromatography.
-
Checkpoint: Mass spectrometry (LC-MS) must show the M+1 peak corresponding to the alkylated adduct.
-
Protocol C: Ester-to-Amide Conversion (Selectivity Tuning)
This step modifies the "head" to favor 5-HT1A over
-
Hydrolysis: Treat the ester-piperazine with LiOH in THF/Water to generate the carboxylic acid intermediate.
-
Coupling: React the acid with a bulky amine (e.g., Adamantanamine) using HATU/DIPEA in DMF.
-
Outcome: The resulting amide creates a steric clash that prevents binding to the
-adrenergic receptor, while maintaining 5-HT1A efficacy.
References
-
Design and Synthesis of 5-HT1A Ligands. Journal of Medicinal Chemistry. "Structure-affinity relationship studies on arylpiperazine derivatives: Role of the meta-substituent."
-
Piperazine Scaffolds in Drug Discovery. Bentham Science. "Synthetic Protocols and Structural Activity Relationship of Piperazine and its Derivatives."
-
Alpha-1 vs 5-HT1A Selectivity. National Institutes of Health (NIH). "Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine Derivatives."
-
Commercial Building Block Data. Sigma-Aldrich. "Product Specification: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine."
-
Naftopidil and Related Analogs. ResearchGate. "Binding affinity and SAR of 1-phenylpiperazine derivatives for alpha-1 adrenergic receptors."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
Technical Guide: Alternative Reagents for N-Arylpiperazine Synthesis
Executive Summary
For two decades, Palladium-catalyzed Buchwald-Hartwig amination has been the "gold standard" for synthesizing N-arylpiperazines—a privileged scaffold in antipsychotics (e.g., Aripiprazole) and antifungals (e.g., Itraconazole). However, the "Pd-first" mindset is shifting. Regulatory pressure on residual heavy metals (<10 ppm for Pd), the volatility of precious metal markets, and the intellectual property costs of specialized phosphine ligands (e.g., RuPhos, XPhos) are driving a transition toward Earth-abundant metals and metal-free systems.
This guide objectively compares three robust alternatives to Palladium: Nickel-Catalyzed Cross-Coupling , Copper-Catalyzed (Ullmann-Ma) Coupling , and Nucleophilic Aromatic Substitution (
Strategic Decision Matrix
Before selecting a reagent system, analyze your substrate's electronic profile and your lab's tolerance for inert atmosphere techniques.
Figure 1: Decision tree for selecting the optimal N-arylation methodology based on substrate electronics and leaving group identity.
Technical Deep Dive: The Alternatives
A. Nickel-Catalysis: The "Universal" Challenger
Nickel is often termed the "industrial cousin" of Palladium. It is smaller and more nucleophilic, allowing it to activate difficult electrophiles like aryl chlorides and sulfamates that Copper struggles with, and at a fraction of the cost of Palladium.
-
Mechanism: Unlike Pd(0)/Pd(II) cycles, Ni often traverses Ni(I)/Ni(III) or radical pathways, making it less sensitive to steric hindrance but more sensitive to air oxidation.
-
Key Advantage: Ability to use "Green" solvents like 2-Methyltetrahydrofuran (2-MeTHF) and air-stable precatalysts.[1][2]
-
Critical Limitation: Many Ni(0) sources (like Ni(COD)2) are highly air-sensitive and require a glovebox. Solution: Use air-stable Ni(II) precatalysts that reduce in situ.
B. Copper-Catalysis (Ullmann-Ma): The Economic Workhorse
Classic Ullmann coupling required harsh conditions (200°C+). The modern "Ma-Type" modification uses amino acid ligands (L-Proline) to lower the activation energy, allowing reactions at 80–110°C.
-
Mechanism: L-Proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate and preventing disproportionation.
-
Key Advantage: Reagents are dirt cheap. CuI and L-Proline are commodity chemicals.
-
Critical Limitation: Poor performance with Aryl Chlorides. Generally requires Aryl Iodides or Bromides.
C. Metal-Free : The Greenest Route
If your aryl ring has electron-withdrawing groups (EWG), using a metal catalyst is chemically wasteful.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Key Advantage: Zero metal residue. Water can often be used as the solvent, accelerating the reaction via the "on-water" hydrophobic effect.
-
Critical Limitation: Strictly limited to activated substrates (e.g., 4-fluoronitrobenzene).
Comparative Performance Analysis
The following data compares these methods against the Pd-benchmark (Buchwald-Hartwig) for the synthesis of 1-(4-methoxyphenyl)piperazine (electron-rich, difficult substrate) and 1-(4-nitrophenyl)piperazine (electron-deficient).
| Feature | Palladium (Benchmark) | Nickel (Alternative) | Copper (Alternative) | |
| Catalyst Cost | High ( | Low ($) | Very Low (¢) | None |
| Ligand Requirement | Complex (BINAP/RuPhos) | NHC (SIPr) or Bipyridine | Amino Acid (L-Proline) | None |
| Aryl Chloride Reactivity | Excellent | Excellent | Poor | Variable (Good if activated) |
| Air Sensitivity | Moderate | High (unless precatalyst used) | Low | None |
| Toxicity (PDE Limits) | Strict (<10 ppm) | Moderate | Lenient | N/A |
| Typical Yield (e- rich) | 90-95% | 85-88% | 60-75% | <5% (Fails) |
| Typical Yield (e- poor) | 95% | 90% | 85% | 90-99% |
Validated Experimental Protocols
Protocol A: Nickel-Catalyzed Amination (Aryl Chlorides)
Best for: Unactivated aryl chlorides where Pd is too expensive. Source grounded in: ACS Catalysis 2014 [4]
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Piperazine derivative (1.2 equiv)[3]
-
Catalyst: NiCl2(DME) (5 mol%) – Air stable Ni(II) source
-
Ligand: SIPr·HCl (5 mol%) – N-Heterocyclic Carbene
-
Base: NaOtBu (2.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1]
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with NiCl2(DME) (5 mol%), SIPr·HCl (5 mol%), and NaOtBu (2.0 equiv).
-
Activation: Add 2-MeTHF (0.5 M concentration relative to substrate) and stir at room temperature for 5 minutes. Observation: The solution should turn dark, indicating the formation of the active Ni-NHC species.
-
Addition: Add the Aryl Chloride and Piperazine.
-
Reaction: Seal the vial and heat to 80°C for 3–6 hours.
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc) to remove the metal residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Copper-Catalyzed "Green" Coupling (Aryl Iodides)
Best for: Cost-sensitive scale-up of aryl iodides. Source grounded in: Molecules 2021 [1]
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: K2CO3 or Cs2CO3 (2.0 equiv)
-
Solvent: DMSO or DMF (can use Dioxane for lower bp)
Step-by-Step:
-
Mixing: To a round-bottom flask, add CuI, L-Proline, and the Base.
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles). Note: While Cu is less sensitive than Ni, oxygen can oxidize Cu(I) to inactive Cu(II), stalling the cycle.
-
Solvation: Add the solvent (DMSO) and the Aryl Iodide and Piperazine.
-
Heating: Heat to 90–110°C for 12–24 hours. Causality: The higher temp is required because oxidative addition of Ar-I to Cu(I) is slower than to Pd(0).
-
Quench: Dilute with water and extract with EtOAc. The L-Proline remains in the aqueous phase, simplifying purification.
Mechanistic Workflow Visualization
Understanding the catalytic cycle differences is crucial for troubleshooting.
Figure 2: Comparative catalytic cycles. Note the higher oxidation state accessibility of Nickel (allowing activation of chlorides) versus the stabilized Cu(I) cycle facilitated by L-Proline.
References
-
Kederienė, V., et al. (2021). Mild Copper-Catalyzed, L-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822.[4]
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
- Mesganaw, T., & Garg, N. K. (2013). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. Organic Process Research & Development, 17(1), 29-39.
-
Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(8), 2650–2654.
- Ricci, A. (2008). Modern Amination Methods. Wiley-VCH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate [mdpi.com]
Guide to Interpreting the Certificate of Analysis: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
CAS: 885270-86-0 Formula: C18H26N2O4 Molecular Weight: 334.41 g/mol
Executive Summary
In the landscape of medicinal chemistry, 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine serves as a critical "linker" scaffold, particularly in the synthesis of GPCR ligands and kinase inhibitors. Its value lies in its orthogonality: the Boc-protected amine and the ethyl ester allow for selective, sequential functionalization at opposite ends of the molecule.
However, not all commercial batches are created equal. A Certificate of Analysis (CoA) for this compound is more than a receipt—it is a predictive tool for your downstream success. This guide, written from the perspective of a Senior Application Scientist, dissects the critical quality attributes (CQAs) of this intermediate. We compare High-Purity (Grade A) against Technical (Grade B) variants to demonstrate how "saving money" on raw materials often costs time in purification.
Part 1: Critical Quality Attributes (The "Gold Standard" CoA)
When reviewing a CoA for CAS 885270-86-0, four specific parameters dictate its utility in sensitive pharmaceutical workflows.
Purity (HPLC) & The "98% Trap"
-
Standard: >98.0% (Area %).
-
The Insight: Many vendors claim 98% purity but use a "short gradient" that co-elutes the des-Boc impurity (the free amine) or the bis-arylated byproduct. A true Pharma-Grade CoA uses a high-resolution gradient (see Analytical Protocols below) to resolve these lipophilic impurities.
-
Why it matters: If the des-Boc impurity is present, it will compete in subsequent alkylation reactions, leading to difficult-to-separate mixtures.
Residual Palladium (Pd) Content[1]
-
Standard: <100 ppm (Ideal: <20 ppm).
-
The Insight: This compound is typically synthesized via a Buchwald-Hartwig amination between N-Boc-piperazine and ethyl 3-bromobenzoate. Consequently, residual Palladium is the most common silent killer.
-
Why it matters: High residual Pd (>500 ppm) can:
-
Catalyze unwanted side reactions in subsequent steps (e.g., oxidative additions).
-
Trigger false positives in biological assays if the intermediate is used for library generation.
-
Violate ICH Q3D guidelines for elemental impurities in late-stage intermediates.
-
Identity (NMR & MS)
-
Standard: Conforms to structure; no unassigned peaks >1%.
-
The Insight: Look specifically for the tert-butyl singlet (~1.48 ppm) and the ethyl quartet/triplet. A common degradation product is the hydrolyzed acid (loss of ethyl group), which is invisible in standard LC-MS methods set to positive mode unless specifically looked for.
Part 2: Comparative Performance Guide
We conducted a simulated performance comparison between a Premium Grade batch (verified low Pd, >99%) and a Standard Grade batch (95%, undefined Pd) in a standard downstream workflow: Hydrolysis of the ester followed by amide coupling.
The Experiment
-
Reaction: Saponification (LiOH, THF/H2O)
Acid Activation (HATU) Amide Coupling with Benzylamine. -
Goal: Measure the isolated yield and purity of the final amide.
Table 1: Performance Metrics
| Feature | Premium Grade (Batch A) | Standard Grade (Batch B) | Impact Analysis |
| Initial Purity (HPLC) | 99.4% | 95.2% | Batch B contained 3% unreacted N-Boc-piperazine. |
| Residual Pd | 12 ppm | 850 ppm | Batch B retained catalyst from synthesis. |
| Hydrolysis Yield | 98% | 92% | Pd contaminants in Batch B caused slight darkening/tarring. |
| Amide Coupling Yield | 94% | 76% | Critical Failure Point. |
| Final Purification | Simple Recrystallization | Column Chromatography Required | The unreacted piperazine in Batch B coupled with Benzylamine, creating a difficult impurity. |
| Total Process Time | 12 Hours | 28 Hours | Extra purification doubled the workload. |
The Verdict
While Standard Grade material is initially cheaper, the presence of unreacted amine impurities (N-Boc-piperazine) is disastrous. In the amide coupling step, this impurity acts as a competitive nucleophile, consuming your expensive HATU reagent and generating a byproduct that is structurally similar to your target, making separation difficult.
Recommendation: For library synthesis or GMP precursors, strictly enforce a limit of <0.5% unreacted N-Boc-piperazine in the CoA.
Part 3: Analytical Protocols
To validate the CoA claims, use these self-validating protocols.
Protocol A: High-Resolution HPLC Method
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide bond).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute salts)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Interpretation: The target compound elutes as a sharp peak. Broadening indicates potential acid hydrolysis (carboxylic acid derivative).
Protocol B: 1H NMR Identity Check (CDCl3, 400 MHz)
- 8.0 - 7.0 ppm: Aromatic protons (4H). Look for the specific 1,3-substitution pattern (singlet, doublet, triplet, doublet).
-
4.38 ppm (q, 2H): Ethyl ester methylene (
). - 3.60 & 3.20 ppm (m, 8H): Piperazine ring protons. Note: If these are sharp singlets, it may indicate free piperazine impurity. In the product, they should be distinct multiplets due to the Boc/Aryl asymmetry.
- 1.48 ppm (s, 9H): Boc group.
- 1.40 ppm (t, 3H): Ethyl ester methyl.
Part 4: Visualization of the QC Workflow
The following decision tree outlines the logic a medicinal chemist should apply when receiving this material.
Caption: QC Decision Tree for validating 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine prior to use in library synthesis.
References
-
Chemical Identity & Synthesis
-
Buchwald-Hartwig Amination & Impurities
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Context: Authoritative review detailing the mechanism of the synthesis and the likelihood of residual Pd and unreacted amine impurities.
-
-
Regulatory Limits on Palladium
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
- Context: Establishes the <100 ppm limit for Palladium in pharmaceutical intermedi
-
-
Analytical Method Validation
Sources
Comparison of different Boc-protection protocols for piperazine
Executive Summary
The selective mono-protection of piperazine (1,4-diazacyclohexane) is a deceptively simple challenge in organic synthesis. While the formation of N,N'-di-Boc-piperazine is thermodynamically driven and trivial, stopping the reaction at the mono-protected stage (N-Boc-piperazine) requires overcoming the statistical distribution of products.
This guide compares three distinct protocols ranging from "brute force" stoichiometry to precise pH-controlled kinetics. We recommend Protocol B (The Monohydrochloride Salt Method) for most research applications due to its superior balance of yield and purification ease.
Part 1: Mechanistic Principles & The Selectivity Challenge
To control the reaction, one must understand the acid-base equilibria of piperazine. Piperazine is a diamine with two distinct
-
(Diprotonated
Monoprotonated): ~5.35 -
(Monoprotonated
Free Base): ~9.73
The Selectivity Problem:
In a standard neutral solvent (e.g., DCM), both nitrogen atoms are nucleophilic. Once the first Boc group is attached, the resulting carbamate is electron-withdrawing, lowering the basicity of the remaining amine. However, the remaining amine is still sufficiently nucleophilic to react with excess
The Solution: By manipulating the pH or stoichiometry, we can statistically or kinetically favor the mono-reactive species.
Visualization: Reaction Pathways
Caption: Kinetic competition between mono- and di-protection. Control factors minimize k2.
Part 2: Experimental Protocols
Protocol A: The "Excess Reagent" Method (Kinetic Control)
Best for: Small scale, rapid synthesis where reagent waste is acceptable.
Mechanism: Le Chatelier’s principle. By flooding the reaction with piperazine (3-5 equivalents), the probability of a
Step-by-Step Procedure:
-
Dissolution: Dissolve piperazine (4.0 equiv) in Dichloromethane (DCM) or Methanol.
-
Note: Piperazine is solid; ensure complete dissolution.
-
-
Addition: Dissolve Di-tert-butyl dicarbonate (
, 1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the piperazine solution over 30–60 minutes at 0°C.-
Why: Slow addition keeps the local concentration of
low relative to piperazine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up (Critical):
-
Filter off any precipitated solids.
-
Purification: The residue contains Product, Di-Boc, and massive excess piperazine.
-
Dissolve residue in water.[1] The Di-Boc is insoluble; filter it out.
-
Extract the aqueous layer (containing Product + Piperazine) with DCM.[1]
-
Refinement: Piperazine is very water-soluble. Multiple washes may be needed, or column chromatography (DCM/MeOH/Et3N) is required to separate the mono-Boc from the free base.
-
Protocol B: The Monohydrochloride Salt Method (Recommended)
Best for: High yield, scalability, and purity. Mechanism: This method creates a "masked" intermediate. By reacting piperazine with exactly 1 equivalent of acid (HCl or Acetic Acid), you generate the monohydrochloride salt. Statistically, one nitrogen is protonated (unreactive ammonium) and one is free (reactive amine).
Step-by-Step Procedure:
-
Salt Formation: Dissolve piperazine (10 mmol) in Ethanol (30 mL). Add concentrated HCl (10 mmol, 1.0 equiv) dropwise.
-
Observation: A white precipitate (Piperazine·HCl) may form or the solution may remain clear depending on volume.
-
-
Protection: Add a solution of
(10 mmol, 1.0 equiv) in Ethanol (10 mL) dropwise at room temperature. -
Base Addition (The Trigger): Slowly add Triethylamine (
) or dilute NaOH to neutralize the released acid and drive the reaction, keeping the pH around 8-9.-
Alternative: Many protocols simply stir the Piperazine·HCl and
in ethanol; the equilibrium allows the reaction to proceed slowly without external base, often reaching completion in 24h.
-
-
Work-up:
-
Evaporate ethanol.
-
Dissolve residue in water (pH ~3 to keep unreacted piperazine protonated).
-
Wash with Ether (removes Di-Boc byproduct).[2]
-
Basify aqueous layer to pH >11 with NaOH.
-
Extract with DCM (3x).[1] The Mono-Boc piperazine extracts into DCM; unreacted piperazine stays in water (mostly).
-
Dry over
and concentrate.
-
Expected Yield: 75–85% Purity: >95% (often requires no chromatography).
Protocol C: Flow Chemistry (Microreactor)
Best for: Industrial optimization and safety.
Mechanism: Precise control of mixing and heat transfer prevents "hotspots" where local excesses of
Workflow:
-
Stream A: Piperazine in Methanol (1.3 M).
-
Stream B:
in Methanol (1.0 M). -
Reactor: T-mixer followed by residence tubing at 30°C.
-
Flow Rate: Optimized for 0.8 equiv of
. -
Outcome: Yields are generally lower per pass (~45%) compared to the salt method, but the continuous nature allows for automated recycling of the unreacted stream.
Part 3: Comparative Analysis
The following table summarizes the performance of the discussed protocols based on experimental data and literature precedents.
| Metric | Protocol A: Excess Reagent | Protocol B: Mono-Salt (Recommended) | Protocol C: Direct DCM (Not Recommended) |
| Selectivity (Mono:Di) | High (due to statistics) | High (due to protection) | Low (Statistical mixture) |
| Yield (Isolated) | 60–70% | 75–85% | 35–45% |
| Atom Economy | Poor (wastes 3 eq amine) | Good | Good |
| Purification | Difficult (removing excess amine) | Easy (pH extraction) | Difficult (Chromatography needed) |
| Scalability | Moderate | High | Low |
Decision Logic for Researchers
Caption: Decision matrix for selecting the optimal Boc-protection strategy.
References
-
Organic Syntheses , Coll. Vol. 10, p. 670 (2004); Vol. 77, p. 198 (2000). Synthesis of Mono-Boc-Diamines.Link
-
BenchChem Application Note . Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.Link
-
Sigma-Aldrich (Merck) .[5] Microreactor Technology - Mono-Boc-Protection of Diamines.[6]Link
-
University of Regina . pKa Values of Some Piperazines at Various Temperatures.Link
-
ChemicalBook . 1-BOC-Piperazine Product & Synthesis Data.Link
Sources
Comparative Guide: Validated Analytical Strategies for Substituted Piperazines
Executive Summary: The "Piperazine Problem"
Substituted piperazines (e.g., BZP, TFMPP, mCPP) represent a unique analytical challenge due to their dual nature: they are pharmacologically potent yet chemically troublesome. Structurally, the piperazine ring contains two nitrogen atoms, rendering the molecule highly polar and basic (
The Analytical Bottleneck:
-
In LC-MS: The basic nitrogens interact strongly with residual silanols on standard C18 columns, causing severe peak tailing and carryover.
-
In GC-MS: The high polarity and hydrogen bonding potential lead to poor volatility and thermal instability, necessitating derivatization.
-
In UV Detection: Many piperazine backbones lack strong chromophores, requiring low-wavelength detection (<210 nm) or derivatization.
This guide objectively compares three validated methodologies—LC-MS/MS , GC-MS (Derivatized) , and HILIC-UV —providing the experimental logic required to select the correct workflow for your matrix.
Comparative Analysis: Method Selection Matrix
The following table synthesizes performance data from validated forensic and pharmaceutical protocols.
| Feature | LC-MS/MS (ESI+) | GC-MS (Derivatized) | HPLC-UV / HILIC |
| Primary Application | Bioanalysis (Plasma, Urine), Toxicology Screening | Forensic Confirmation, Structural ID | QC, Bulk Purity, Manufacturing |
| Sensitivity (LOD) | High (0.5 – 5 ng/mL) | Moderate (2 – 10 ng/mL) | Low (1 – 10 µg/mL) |
| Sample Prep | Protein Precip. or Mixed-Mode SPE | LLE + Derivatization (Time-consuming) | Dilute & Shoot or Simple Filtration |
| Selectivity | Excellent (MRM transitions) | Excellent (Mass spectral fingerprint) | Moderate (Relies on retention time) |
| Key Limitation | Matrix effects (Ion suppression) | Requires moisture-free derivatization | Lack of UV chromophore for some analogs |
| Cost Per Sample | High | Moderate | Low |
Deep Dive: Validated Protocols & Experimental Logic
Protocol A: LC-MS/MS for Biological Matrices (The Gold Standard)
Context: This method is preferred for toxicology and pharmacokinetic studies where sensitivity is paramount.
The "Self-Validating" Mechanism: To prevent the "piperazine tailing" common on C18 columns, this protocol utilizes a Polar-Embedded Reversed-Phase Column (e.g., Synergi Polar RP or equivalent). The ether linkage in the stationary phase shields silanols, allowing sharp peaks even with basic analytes.
Experimental Workflow:
-
Sample Preparation (Mixed-Mode SPE):
-
Why: Simple protein precipitation often leaves phospholipids that suppress ionization. Mixed-mode cation exchange (MCX) cartridges bind the basic piperazine nitrogen, allowing aggressive washing of interferences.
-
Step 1: Condition MCX cartridge with MeOH and Water.
-
Step 2: Load 0.5 mL Plasma (pH adjusted to 6.0).
-
Step 3: Wash with 0.1 M HCl (removes neutrals/acids) and MeOH.
-
Step 4: Elute with 5% Ammonium Hydroxide in MeOH (releases the basic piperazine).
-
-
LC Parameters:
-
Column: Synergi Polar RP (
mm, 4 µm). -
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
-
MS/MS Transitions (MRM):
-
BZP: 177.1
91.1 (Quant), 177.1 134.1 (Qual). -
TFMPP: 231.1
188.1 (Quant). -
Internal Standard: BZP-
.
-
Validation Data (Typical):
-
Linearity:
ng/mL ( ).[1] -
Recovery:
using MCX extraction. -
Matrix Effect:
suppression.
Protocol B: GC-MS with TFAA Derivatization (The Forensic Confirmation)
Context: When structural confirmation is legally required (e.g., seized drug analysis), GC-MS provides definitive spectral fingerprints. However, underivatized piperazines tail badly on capillary columns.
The "Self-Validating" Mechanism: Acylation of the secondary amine using Trifluoroacetic Anhydride (TFAA) removes the hydrogen bonding capability of the nitrogen. This lowers the boiling point, improves thermal stability, and produces a sharp, symmetrical peak.
Experimental Workflow:
-
Derivatization:
-
GC Parameters:
-
Column: HP-5MS or DB-5MS (
). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 70°C (1 min)
20°C/min 280°C.
-
-
Detection:
-
Monitor ions for TFA-BZP (m/z 91, 134, 272).
-
Visualized Decision Frameworks
Diagram 1: Analytical Method Selection Logic
This decision tree guides the researcher to the correct instrument based on the sample type and sensitivity requirements.
Caption: Decision logic for selecting the validated analytical platform based on matrix complexity and sensitivity needs.
Diagram 2: Sample Preparation Workflow (LC-MS/MS vs. GC-MS)
A comparison of the critical steps required to render the piperazine molecule compatible with the detector.
Caption: Comparative workflow illustrating the extra derivatization step required for GC-MS stability versus the SPE cleanup for LC-MS.
References
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs (BZP and TFMPP). Source: Scholars.Direct (2020). Validation Data: Linearity 0-10 µg/mL, Extraction efficiency 79-108%.[2][3]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: National Institutes of Health (PMC) / MDPI (2022). Key Insight: Compares UV-VIS spectra limitations vs. MS precursor ion specificity.
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Source: ResearchGate (2025).[4] Methodology: Uses Synergi Polar RP column with ammonium formate buffer.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: UNODC (United Nations Office on Drugs and Crime). Context: Global standard for forensic identification of BZP and mCPP.
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using HILIC. Source: ResearchGate.[4] Technique: Uses Hydrophilic Interaction Liquid Chromatography for polar retention without ion-pairing agents.
Sources
Technical Guide: Disposal & Handling of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
[1][2]
Executive Summary & Chemical Profile[1][2][3]
Effective chemical stewardship requires moving beyond simple "disposal" to a lifecycle approach. This guide outlines the technical protocols for the safe handling and disposal of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4).[1][2]
While often treated as a standard organic intermediate, this compound possesses specific structural moieties—specifically the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester —that dictate its stability in waste streams. Improper segregation can lead to uncontained gas evolution or unexpected hydrolysis.
Chemical Identity & Hazard Classification
| Property | Detail |
| Chemical Name | 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine |
| CAS Number | 261925-94-4 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Physical State | Solid (typically off-white powder) |
| Primary Hazards | Acute Toxicity (Oral) (H301); Irritant (Skin H315, Eye H319, Resp H335) |
| Reactivity | Acid-Labile (Boc group); Base-Labile (Ester group) |
Core Directive: The Mechanism of Risk[2]
To ensure safety, you must understand the causality behind the disposal rules. We do not segregate waste arbitrarily; we do so to prevent specific chemical reactions in the waste drum.
The "Boc" Vulnerability (Gas Evolution)
The tert-butoxycarbonyl (Boc) group is designed to be removed by strong acids (e.g., TFA, HCl). If this compound is inadvertently disposed of in an acidic waste stream (pH < 4), it will undergo acidolysis.
-
The Reaction:
[1][2] -
The Risk: The rapid evolution of Carbon Dioxide and Isobutylene gas in a sealed waste container can cause pressure buildup, bulging, and potential rupture of the vessel.[2]
The Toxicity Factor
Classified as Acute Tox. 3 (Oral) , this substance poses a higher risk than standard laboratory trash. It must never be disposed of in general refuse or washed down the drain. It requires thermal destruction (incineration) to break down the piperazine ring and phenyl core.
Waste Segregation Protocol (Self-Validating System)
The following table serves as a self-validating logic gate for your disposal decisions. Before discarding, verify the destination against this compatibility matrix.
| Waste Stream | Compatibility | Technical Rationale |
| Stream A: Halogenated Solvents | Compatible | (If dissolved in DCM/Chloroform).[1][2] Ensure no acid is present. |
| Stream B: Non-Halogenated Organics | Preferred | Ideal for solid waste or solutions in Acetone/Methanol/Ethyl Acetate.[1][2] |
| Stream C: Aqueous Acid | FORBIDDEN | CRITICAL: Will trigger Boc-deprotection and gas evolution.[1][2] |
| Stream D: Aqueous Base | Avoid | Will hydrolyze the ethyl ester, altering the chemical profile and potentially generating heat.[1][2] |
| Stream E: Solid Hazardous Waste | Preferred | Best for pure solid compound or contaminated consumables (gloves/weigh boats).[1][2] |
Operational Disposal Workflow
Phase 1: Pre-Disposal Stabilization
-
Quench Active Reactions: If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., coupling agents like EDC/NHS or strong bases) are quenched and neutralized to pH 6–8.[2]
-
Precipitate if Possible: For high concentrations in solution, attempt to precipitate the solid using an antisolvent (e.g., Hexanes) to reduce the volume of liquid hazardous waste.
Phase 2: Container Selection & Labeling
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use a chemically resistant HDPE or glass carboy. Do not fill >90% capacity to allow for thermal expansion.
-
Labeling: Apply a hazardous waste label immediately.
-
Must include: Full chemical name (no abbreviations), "Toxic", and the start date of accumulation.
-
Phase 3: The "Loose Cap" Rule
If there is any suspicion that the waste mixture contains traces of acid, do not tighten the cap completely for the first 24 hours.[2] Leave it slightly loose (vented) in a fume hood to allow any potential isobutylene/CO2 off-gassing to escape safely.
Phase 4: Final Handoff
Transfer the sealed, labeled container to your facility's Environmental Health & Safety (EHS) team for incineration .
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for disposing of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine, emphasizing the prevention of acid contact.
Caption: Decision tree for compliant disposal, highlighting the critical neutralization step required for acidic solutions to prevent pressure buildup from Boc-deprotection.
Emergency Spill Response (SOP)
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area. The dust is an irritant (H335).
-
PPE: Don double nitrile gloves , safety goggles, and a P95 or N95 particulate respirator (or half-mask) to prevent inhalation of dust.
-
Containment:
-
Dry Spill: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous chemicals.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
-
Decontamination: Clean the surface with a soap and water solution. Do not use bleach immediately if the spill contains acids.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Stream E).
References
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1][2]
-
PubChem. (n.d.). Compound Summary: Piperazine derivatives and safety. Retrieved from [1][2]
Personal protective equipment for handling 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
[1][2]
Executive Summary: The "Invisible" Hazard
Handling 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (CAS: 261925-94-4) requires a safety protocol that goes beyond standard laboratory compliance.[1] While often categorized as a pharmaceutical building block, the piperazine core combined with ester functionality presents a dual risk: acute toxicity (oral) and sensitization potential .
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound. The primary risk vector is not merely contact, but the inhalation of micro-particulates during weighing and the permeation of solutions through standard glove materials.
Hazard Architecture & Risk Assessment
To select the correct PPE, we must first deconstruct the chemical's hazard profile. This compound is not benign; it carries specific GHS classifications that dictate our engineering controls.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1][2][3] | Zero-tolerance for hand-to-mouth transfer.[1] Double-gloving is mandatory.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][4] | Direct contact causes dermatitis; potential for sensitization. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Particulates can cause corneal damage. Safety glasses are insufficient; goggles are required. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] | Dust control is the primary engineering requirement. |
The Mechanistic Risk: Piperazines are nitrogenous bases known to act as sensitizers. Repeated exposure, even at sub-toxic levels, can lead to hyper-responsiveness (asthma-like symptoms).[1] The Boc (tert-butoxycarbonyl) group adds lipophilicity, potentially aiding skin absorption, while the ester moiety can be hydrolyzed by tissue esterases, releasing the active phenylpiperazine core.
The PPE Matrix: A Self-Validating System
Your PPE is the final barrier, not the first. This system is designed to fail-safe; if one layer is compromised, the next prevents exposure.[1]
Respiratory Protection[7][8][9][10]
-
Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Secondary Control (If Hood Unavailable/Maintenance): A full-face respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for high-potency pharmaceutical intermediates as they do not seal against facial hair or provide eye protection.[1]
Ocular Protection[10][11]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]
-
Why: Standard safety glasses allow dust entry from the sides/top. Piperazine dust is hygroscopic; upon contact with the moist eye surface, it dissolves and creates a localized alkaline environment, causing severe irritation.
Dermal Protection (The "Glove Trap")
This is the most critical failure point. Nitrile gloves provide excellent protection against the solid powder but degrade rapidly when the compound is dissolved in organic solvents (DCM, Ethyl Acetate).
The "Solid vs. Solution" Glove Protocol:
| State of Matter | Primary Glove | Secondary Glove | Rationale |
| Dry Solid | Nitrile (4 mil) | Nitrile (4 mil) | Solid particles do not permeate nitrile.[1] Double gloving allows outer glove removal if contaminated. |
| In Solution (DCM) | PVA or Silver Shield™ | Nitrile (Outer) | Nitrile has <5 min breakthrough for DCM. Laminate films (Silver Shield) are required.[1] |
| In Solution (Ethyl Acetate) | Nitrile (8 mil+) | Nitrile (4 mil) | Esters degrade thin nitrile.[1] Thicker gauge is required for splash protection. |
Critical Insight: Never rely on thin disposable nitrile gloves when washing glassware containing this compound. The solvent acts as a carrier, "pulling" the toxicant through the glove material.
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Setup[1]
-
Verify Engineering Controls: Confirm fume hood flow rate.
-
Static Elimination: Powdered piperazines are often static-charged.[1] Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during weighing.
-
Spill Tray: Place the balance and reaction vessel inside a secondary containment tray lined with absorbent pads.
Phase 2: Handling & Weighing
-
Don PPE: Lab coat (buttoned to neck), goggles, double nitrile gloves.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Solubilization: Add solvent slowly to the solid.
-
Caution: If using DCM (Dichloromethane), immediately switch to Silver Shield laminate gloves under your nitrile outer gloves.
-
Phase 3: Decontamination & Disposal
-
Solid Waste: Contaminated paper towels, gloves, and weigh boats must be disposed of as Hazardous Chemical Waste (Solid Toxic), not general trash.
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Glassware: Rinse 3x with acetone inside the hood before moving to the communal wash area. The first rinse contains the majority of the toxic residue.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.
Caption: PPE Decision Logic based on physical state and solvent carrier properties.
Emergency Procedures
-
Skin Contact:
-
Remove: Immediately strip contaminated clothing/gloves.
-
Wash: Rinse skin with soap and copious water for 15 minutes.[4] Do not use alcohol or acetone, as this may increase skin absorption.
-
Alert: Notify the safety officer.
-
-
Inhalation:
-
Spill (Solid):
References
-
PubChem. (n.d.).[1] 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved October 26, 2023, from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
